SP187
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(9-methoxynonyl)piperidine-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO5/c1-22-10-8-6-4-2-3-5-7-9-17-11-14(19)16(21)15(20)13(17)12-18/h13-16,18-21H,2-12H2,1H3/t13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTARGBBJQKLAJ-QKPAOTATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCCCCCCN1CC(C(C(C1CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615253-61-7 | |
| Record name | N-9-Methoxynonyldeoxynojirimycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0615253617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-9-METHOXYNONYLDEOXYNOJIRIMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P161BU63E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of N-9-Methoxynonyldeoxynojirimycin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the molecular mechanisms underpinning the biological activity of N-9-Methoxynonyldeoxynojirimycin (M-DNJ), a prominent member of the iminosugar class of compounds. It synthesizes findings on its primary mode of action, presents quantitative data on its inhibitory effects, outlines relevant experimental protocols, and visualizes the key biological pathways involved.
Core Mechanism of Action: Inhibition of ER α-Glucosidases
N-9-Methoxynonyldeoxynojirimycin, like other N-alkylated deoxynojirimycin (DNJ) derivatives, exerts its primary biological effects by acting as a competitive inhibitor of host endoplasmic reticulum (ER) resident α-glucosidases I and II.[1][2] These enzymes are critical for the proper folding of N-linked glycoproteins, a process essential for the maturation of many cellular and viral proteins.[3][4]
The process, known as the calnexin/calreticulin cycle, proceeds as follows:
-
Initial Glycosylation: A triglucosylated oligosaccharide (Glc₃Man₉GlcNAc₂) is transferred to nascent polypeptide chains entering the ER.[5]
-
Glucose Trimming: α-glucosidase I removes the terminal α-1,2-linked glucose residue, followed by α-glucosidase II removing the second α-1,3-linked glucose residue.[4][6]
-
Chaperone Binding: The resulting monoglucosylated glycoprotein is recognized and bound by the ER lectin chaperones, calnexin (membrane-bound) and calreticulin (soluble). This binding prevents protein aggregation and facilitates correct folding.[4][7]
-
Final Deglucosylation: Once folding is complete, α-glucosidase II removes the final glucose residue, releasing the glycoprotein from the chaperones and allowing its transit to the Golgi apparatus.[7]
-
Quality Control: If the glycoprotein is misfolded, it is recognized by a folding sensor enzyme (UGGT), which re-glucosylates it, allowing it to re-enter the calnexin/calreticulin cycle.[7]
M-DNJ, as a glucose analogue, competitively binds to the active sites of α-glucosidases I and II, preventing the trimming of glucose residues from the N-linked glycans.[1][8] This inhibition traps glycoproteins in their tri- or di-glucosylated state, blocking their entry into the calnexin/calreticulin folding cycle.[4][8] The consequence is glycoprotein misfolding, which can lead to retention in the ER and subsequent degradation through the ER-associated degradation (ERAD) pathway.[5][6] This mechanism is the foundation of the broad-spectrum antiviral activity of iminosugars against enveloped viruses (e.g., HIV, Dengue, Hepatitis C), which rely on host cell machinery to fold their envelope glycoproteins.[2][9]
Quantitative Inhibitory Data
| Compound | Target Enzyme | IC₅₀ Value (µM) | Inhibition Type | Source Organism/System |
| N-Nonyldeoxynojirimycin (NN-DNJ) | Acid α-glucosidase | 0.42 | - | - |
| N-Nonyldeoxynojirimycin (NN-DNJ) | α-1,6-glucosidase | 8.4 | - | - |
| N-Nonyldeoxynojirimycin (NN-DNJ) | Bovine Viral Diarrhea Virus (BVDV) secretion | 2.5 | - | MDBK Cells |
| Deoxynojirimycin (DNJ) derivative (Compound 7d) | α-glucosidase | 0.052 | Competitive | - |
| Deoxynojirimycin (DNJ) derivative (Compound 43) | α-glucosidase | 30.0 ± 0.6 | Competitive | - |
Note: Data for NN-DNJ is presented as a proxy for M-DNJ due to structural similarity.[10] Data for other DNJ derivatives are included for comparison.[11][12]
The N-alkyl chain generally increases the lipophilicity of the DNJ core, which can enhance cellular uptake and may alter the inhibitory profile compared to the parent DNJ compound.[13] Kinetic studies of similar N-alkylated DNJ derivatives consistently show a competitive mode of inhibition, indicating that they bind to the enzyme's active site, competing with the natural substrate.[11][12]
Key Experimental Protocols
The characterization of M-DNJ's mechanism of action relies on a suite of biochemical and cell-based assays.
This assay directly measures the inhibitory effect of the compound on purified or partially purified α-glucosidase.
Objective: To determine the IC₅₀ value of M-DNJ against α-glucosidase.
Generalized Protocol:
-
Enzyme Preparation: α-Glucosidase (e.g., from yeast, insect cells, or mammalian ER microsomes) is prepared in a suitable buffer (e.g., phosphate or citrate buffer, pH 6.8-7.0).
-
Reaction Mixture: A reaction mixture is prepared containing the enzyme solution and varying concentrations of M-DNJ (or a vehicle control). The mixture is pre-incubated for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Substrate Addition: The enzymatic reaction is initiated by adding a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: The reaction is allowed to proceed for a defined time (e.g., 30 minutes) at 37°C. During this time, α-glucosidase cleaves pNPG into α-D-glucose and p-nitrophenol, the latter of which is yellow.
-
Reaction Termination: The reaction is stopped by adding a basic solution, such as sodium carbonate (Na₂CO₃), which also enhances the color of the p-nitrophenol product.
-
Quantification: The absorbance of the resulting p-nitrophenol is measured using a spectrophotometer or microplate reader at a wavelength of 405 nm.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each M-DNJ concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
This assay evaluates the effect of the compound on viral replication in a host cell culture system.
Objective: To determine the effective concentration (EC₅₀) of M-DNJ required to inhibit viral replication.
Generalized Protocol:
-
Cell Plating: Host cells susceptible to the virus of interest (e.g., MDBK cells for BVDV) are seeded in multi-well plates and grown to a confluent monolayer.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of M-DNJ. Cells are pre-incubated with the compound for a short period.
-
Viral Infection: Cells are infected with the virus at a known multiplicity of infection (MOI).
-
Incubation: The infected plates are incubated for a period sufficient for several rounds of viral replication (e.g., 48-72 hours).
-
Endpoint Measurement: The extent of viral replication is quantified. This can be done by various methods, such as:
-
Plaque Assay: To count infectious virus particles.
-
qRT-PCR: To measure viral RNA levels.
-
ELISA: To quantify viral protein expression.
-
Cell Viability Assay (CPE Reduction): To measure the reduction in virus-induced cytopathic effect.
-
-
Data Analysis: The EC₅₀ value is calculated by plotting the inhibition of viral replication against the log of the compound concentration. A cytotoxicity assay (e.g., MTT or MTS) is run in parallel on uninfected cells to determine the compound's toxicity (CC₅₀) and calculate the selectivity index (SI = CC₅₀ / EC₅₀).
Conclusion
N-9-Methoxynonyldeoxynojirimycin is a potent inhibitor of ER α-glucosidases I and II. Its mechanism of action is rooted in the disruption of the calnexin/calreticulin cycle, a critical pathway for the correct folding of N-linked glycoproteins. By preventing the trimming of glucose residues from nascent glycoproteins, M-DNJ induces misfolding, leading to ER retention and degradation of these proteins. This host-directed mechanism makes it a promising candidate for broad-spectrum antiviral therapies, as it targets a cellular process essential for the replication of numerous enveloped viruses, thereby presenting a high barrier to the development of viral resistance.[3] The quantitative data from related compounds and the established experimental protocols provide a solid framework for the continued investigation and development of M-DNJ and other iminosugar derivatives as therapeutic agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucosidase Inhibition to Study Calnexin-assisted Glycoprotein Folding in Cells [bio-protocol.org]
- 5. Glycoprotein folding and quality-control mechanisms in protein-folding diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterizing the selectivity of ER α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. [PDF] Study on the Synthesis and Biological Activities of N-Alkylated Deoxynojirimycin Derivatives with a Terminal Tertiary Amine. | Semantic Scholar [semanticscholar.org]
- 12. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders - PubMed [pubmed.ncbi.nlm.nih.gov]
N-9-Methoxynonyldeoxynojirimycin: A Technical Guide to a Broad-Spectrum Glycosidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-9-Methoxynonyldeoxynojirimycin, also known as UV-4B or MON-DNJ, is a synthetic iminosugar that acts as a potent inhibitor of host-based α-glucosidases. This technical guide provides an in-depth overview of its mechanism of action, therapeutic potential as a broad-spectrum antiviral agent, and available experimental data. The document includes a compilation of quantitative data, detailed experimental protocols for relevant assays, and visualizations of key pathways and workflows to support further research and development efforts.
Introduction
N-9-Methoxynonyldeoxynojirimycin (UV-4B) is a derivative of 1-deoxynojirimycin (DNJ), an iminosugar naturally found in mulberry leaves.[1] As a member of the iminosugar class of compounds, UV-4B is a structural mimic of monosaccharides, enabling it to competitively inhibit the activity of specific glycosidases. Its primary mechanism of action involves the inhibition of endoplasmic reticulum (ER) resident α-glucosidases I and II.[1][2][3][4] These host enzymes are critical for the proper folding of viral glycoproteins, a process essential for the assembly and maturation of many enveloped viruses. By targeting a host-based pathway, UV-4B presents a high barrier to the development of viral resistance.[1][4] This characteristic, combined with its broad-spectrum antiviral activity against viruses such as dengue, influenza, and filoviruses, makes UV-4B a promising candidate for further drug development.[1][2][3][5]
Mechanism of Action
The antiviral activity of N-9-Methoxynonyldeoxynojirimycin stems from its ability to competitively inhibit the host's ER α-glucosidases I and II.[4] These enzymes are responsible for the sequential trimming of the three terminal glucose residues from N-linked glycans attached to newly synthesized glycoproteins. This deglucosylation process is a critical step in the calnexin/calreticulin cycle, a major chaperone system in the ER that ensures the correct folding of these proteins.
By inhibiting α-glucosidases I and II, UV-4B prevents the removal of glucose residues, leading to the accumulation of misfolded viral glycoproteins.[2][4] These improperly folded proteins are retained in the ER and are ultimately targeted for degradation by the ER-associated degradation (ERAD) pathway. The disruption of glycoprotein folding has several downstream consequences for the viral life cycle, including:
-
Impaired assembly of new virions.
-
Reduced secretion of viral particles.
-
Decreased fitness and infectivity of the progeny virions that are released.[3]
The following diagram illustrates the proposed mechanism of action of N-9-Methoxynonyldeoxynojirimycin.
Quantitative Data
In Vitro Antiviral Activity
Table 1: In Vitro Antiviral Activity of N-9-Methoxynonyldeoxynojirimycin (UV-4B)
| Virus | Cell Line | EC50 (µM) | Reference |
| SARS-CoV-2 (Wild Type) | ACE2-A549 (Human Lung) | 2.694 | [6] |
| SARS-CoV-2 (Wild Type) | Caco-2 (Human Colon) | 2.489 | [6] |
| SARS-CoV-2 (Beta Variant) | ACE2-A549 (Human Lung) | 4.369 | [6] |
| SARS-CoV-2 (Beta Variant) | Caco-2 (Human Colon) | 6.816 | [6] |
| Dengue Virus (DENV 1-4) | Multiple | Potent | [1][3] |
| Influenza A and B | Primary Human Bronchial Epithelial Cells | 82 to >500 | [4] |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo efficacy of UV-4B in protecting against lethal viral challenges.
Table 2: In Vivo Efficacy of N-9-Methoxynonyldeoxynojirimycin (UV-4B) in Mouse Models
| Virus Challenge | Outcome | Reference |
| Dengue Virus (DENV) | Dose-dependent protection from lethal infection, reduced viral titer, decreased cytokine levels. | [1] |
| Influenza A (H1N1, oseltamivir-sensitive & -resistant) | Protection against lethal infection. | [4] |
| Influenza A (H3N2) | Protection against lethal infection. | [1] |
| Influenza B | Protection against lethal infection. | [1][4] |
Human Pharmacokinetics
A Phase 1a clinical trial in healthy human subjects provided key pharmacokinetic data for single oral doses of UV-4B.
Table 3: Summary of Key Pharmacokinetic Parameters of UV-4 in Healthy Human Subjects
| Parameter | Value Range (across doses of 3-1000 mg) |
| Median Time to Maximum Plasma Concentration (Tmax) | 0.5 - 1 hour |
| Exposure (AUC) | Increased approximately in proportion with dose |
Experimental Protocols
Synthesis of N-9-Methoxynonyldeoxynojirimycin
A detailed, step-by-step protocol for the synthesis of N-9-Methoxynonyldeoxynojirimycin is not publicly available. However, the general synthesis of N-alkylated deoxynojirimycin derivatives involves the reductive amination of 1-deoxynojirimycin with the corresponding aldehyde.
The following workflow outlines the general synthetic strategy.
Alpha-Glucosidase Inhibitory Assay
The following protocol is a general method for determining the in vitro α-glucosidase inhibitory activity of a compound, which can be adapted for N-9-Methoxynonyldeoxynojirimycin. This assay utilizes p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which is hydrolyzed by α-glucosidase to produce p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.[7][8]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
N-9-Methoxynonyldeoxynojirimycin (test inhibitor)
-
Acarbose (positive control)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of N-9-Methoxynonyldeoxynojirimycin and acarbose in phosphate buffer to obtain a range of concentrations for IC50 determination.
-
-
Assay Protocol:
-
In a 96-well microplate, add a specific volume of the test inhibitor or control solution to the respective wells.
-
Add the α-glucosidase solution to each well and incubate at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the pNPG solution to each well.
-
Incubate the plate at 37°C for a specific duration (e.g., 20 minutes).
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The following diagram illustrates the workflow for the α-glucosidase inhibitory assay.
Conclusion
N-9-Methoxynonyldeoxynojirimycin (UV-4B) is a promising broad-spectrum antiviral candidate with a well-defined mechanism of action targeting host α-glucosidases. Its efficacy against a range of clinically relevant viruses, coupled with a high barrier to resistance, underscores its potential for further development as a therapeutic agent. This technical guide provides a comprehensive summary of the current knowledge on UV-4B, including its mechanism, available quantitative data, and relevant experimental protocols, to serve as a valuable resource for the scientific and drug development communities. Further research is warranted to fully elucidate its enzyme kinetics and to develop a scalable synthetic process.
References
- 1. abcam.com [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of MAVS Expression and Signaling Function in the Antiviral Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Mitochondrial antiviral signaling protein: a potential therapeutic target in renal disease [frontiersin.org]
- 8. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
α-Glucosidase Inhibition by N-Alkylated Deoxynojirimycin Derivatives: A Technical Guide Focused on N-Nonyldeoxynojirimycin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of October 2025, publicly available scientific literature lacks specific data on the α-glucosidase inhibitory activity of N-9-Methoxynonyldeoxynojirimycin. This guide will focus on the closely related and well-documented analog, N-nonyldeoxynojirimycin (NN-DNJ) , to provide a comprehensive overview of the inhibitory properties of long-chain N-alkylated deoxynojirimycin derivatives.
Introduction to Deoxynojirimycin and its Analogs
1-Deoxynojirimycin (DNJ) is a potent iminosugar and a well-established inhibitor of α-glucosidases.[1] Its structure, which resembles that of D-glucose, allows it to competitively bind to the active site of these enzymes.[1] This inhibitory action prevents the hydrolysis of complex carbohydrates into absorbable monosaccharides, a mechanism that is therapeutically relevant for the management of type 2 diabetes.[2]
The modification of DNJ, particularly through N-alkylation, has been a key strategy to enhance its inhibitory potency and selectivity.[1] The addition of an alkyl chain to the nitrogen atom can significantly impact the compound's interaction with the enzyme. This guide provides a detailed examination of the α-glucosidase inhibitory effects of N-nonyldeoxynojirimycin (NN-DNJ), a derivative with a nine-carbon alkyl chain.
Quantitative Inhibitory Activity of N-Nonyldeoxynojirimycin (NN-DNJ)
N-nonyldeoxynojirimycin has demonstrated potent inhibitory activity against various α-glucosidases. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, have been determined for several enzymes.
| Compound | Enzyme Target | IC50 Value (µM) | Reference |
| N-Nonyldeoxynojirimycin (NN-DNJ) | Acid α-glucosidase | 0.42 | [3][4] |
| N-Nonyldeoxynojirimycin (NN-DNJ) | α-1,6-glucosidase | 8.4 | [3][4] |
| N-Nonyldeoxynojirimycin (NN-DNJ) | Bemisia tabaci α-glucosidase | More hydrophobic, less potent than DNJ in vitro | [5] |
| N-Nonyldeoxynojirimycin (NN-DNJ) | Cacopsylla bidens α-glucosidase | More hydrophobic, less potent than DNJ in vitro | [5] |
| N-Nonyldeoxynojirimycin (NN-DNJ) | Myzus persicae α-glucosidase | More potent than DNJ | [5] |
| N-Nonyldeoxynojirimycin (NN-DNJ) | Aphis gossypii α-glucosidase | More potent than DNJ | [5] |
Mechanism of Action: Competitive Inhibition
Kinetic studies have revealed that N-alkylated deoxynojirimycin derivatives, including NN-DNJ, act as competitive inhibitors of α-glucosidase.[5] This mechanism involves the inhibitor binding to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed. The iminosugar core of DNJ mimics the transition state of the natural substrate, leading to a strong but reversible interaction with the enzyme's active site.
Caption: Competitive inhibition of α-glucosidase by NN-DNJ.
Experimental Protocols
The following is a representative protocol for an in vitro α-glucosidase inhibition assay, a common method for evaluating the potency of inhibitors like NN-DNJ.
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
N-Nonyldeoxynojirimycin (NN-DNJ) or other test compounds
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction
-
96-well microplate
-
Microplate reader
Assay Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of the test inhibitor (NN-DNJ) in phosphate buffer to achieve a range of desired concentrations.
-
-
Assay in 96-Well Plate:
-
To each well of a 96-well microplate, add a specific volume of the phosphate buffer.
-
Add a defined volume of the test inhibitor solution at various concentrations to the respective wells.
-
Add a specific volume of the α-glucosidase solution to each well.
-
Mix the contents and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a specific volume of the pNPG substrate solution to each well.
-
-
Incubation:
-
Incubate the plate at the controlled temperature (e.g., 37°C) for a specific duration (e.g., 20 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a defined volume of the sodium carbonate solution to each well. The addition of Na₂CO₃ increases the pH and denatures the enzyme, while also developing the color of the product.
-
-
Measurement of Absorbance:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for an in vitro α-glucosidase inhibition assay.
Structure-Activity Relationship (SAR)
The inhibitory activity of N-alkylated deoxynojirimycin derivatives is influenced by the length and nature of the N-alkyl chain. While hydrophilic DNJ is a potent inhibitor, the increased hydrophobicity of NN-DNJ can affect its interaction with the enzyme and its accessibility to the active site, particularly in different biological systems.[5] For some insect α-glucosidases, the more hydrophobic NN-DNJ is a more potent inhibitor than DNJ, suggesting that the non-polar alkyl chain may have favorable interactions with hydrophobic pockets within or near the enzyme's active site.[5] In vivo studies have also suggested that the lipophilicity of NN-DNJ enhances its accessibility to membrane-bound α-glucosidases.[5]
Conclusion and Future Directions
N-nonyldeoxynojirimycin is a potent competitive inhibitor of α-glucosidases, with its efficacy being dependent on the specific enzyme and biological context. The N-nonyl chain plays a crucial role in its inhibitory activity, likely through interactions with hydrophobic regions of the enzyme. While no data is currently available for N-9-Methoxynonyldeoxynojirimycin, it is plausible that the introduction of a methoxy group on the nonyl chain could further modulate its inhibitory properties, potentially by altering its polarity, hydrogen bonding capacity, and conformational flexibility. Further research is warranted to synthesize and evaluate the inhibitory activity of N-9-Methoxynonyldeoxynojirimycin and other N-alkoxyalkyl derivatives to expand the understanding of the structure-activity relationships of deoxynojirimycin-based α-glucosidase inhibitors. Such studies could lead to the development of novel and more selective therapeutic agents.
References
- 1. Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. reactivi.ro [reactivi.ro]
- 5. Inhibition of α-glucosidase activity by N-deoxynojirimycin analogs in several insect phloem sap feeders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to N-9-Methoxynonyldeoxynojirimycin (UV-4) for Dengue Virus Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-9-Methoxynonyldeoxynojirimycin (UV-4), an iminosugar with broad-spectrum antiviral activity, focusing on its application in dengue virus (DENV) research. UV-4 represents a promising host-targeted antiviral strategy, and this document synthesizes key data on its mechanism of action, in vitro and in vivo efficacy, and relevant experimental protocols.
Core Concept: Mechanism of Action
UV-4 is an analogue of deoxynojirimycin (DNJ) and functions as a host-targeted antiviral by inhibiting endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] These host enzymes are critical for the proper folding of viral glycoproteins, such as the dengue prM (precursor to membrane) and E (envelope) proteins.[3]
The process begins when the DENV polyprotein is translated and processed in the host cell's ER.[3] The envelope proteins are glycosylated, and ER α-glucosidases are responsible for trimming the terminal glucose residues from the N-linked glycans. This trimming is a crucial step in the calnexin-calreticulin cycle, a quality control checkpoint that ensures correct glycoprotein folding.
By inhibiting these glucosidases, UV-4 disrupts this process.[2][4] The viral glycoproteins retain their glucose residues, leading to misfolding.[5] This improper folding prevents the formation of stable prM-E heterodimers, which is a critical step for the assembly of new, infectious virions.[3] Consequently, the production and secretion of infectious dengue virus particles are significantly reduced.[4] A key advantage of this host-targeted approach is a potentially higher genetic barrier to the development of viral resistance compared to drugs that target viral proteins directly.[2][4]
Caption: Mechanism of UV-4 action on Dengue Virus glycoprotein processing.
Quantitative Data: In Vitro Efficacy
UV-4 has demonstrated potent antiviral activity against all four serotypes of the dengue virus across various human cell lines relevant to natural infection. The hydrochloride salt form, UV-4B, is frequently used in these studies.
| Cell Line | DENV Serotype(s) | Parameter | Value (µM) | Reference |
| HUH-7 (Human Liver) | DENV-2 | EC50 | 23.75 | [6][7][8] |
| SK-N-MC (Human Neuron) | DENV-2 | EC50 | 49.44 | [6][7][8][9] |
| HFF-1 (Human Skin) | DENV-2 | EC50 | 37.38 | [6][7][8][9] |
| Various | DENV-1 (SH29177) | IC50 | 2.10 | [10] |
| Various | DENV-3 (H87) | IC50 | 86.49 | [10] |
EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values highlight the concentration-dependent inhibition of DENV by UV-4B.
Quantitative Data: In Vivo Efficacy
Preclinical studies in mouse models have been crucial in establishing the therapeutic potential of UV-4. These studies often use AG129 mice, which lack interferon receptors and are highly susceptible to DENV infection.
| Animal Model | DENV Serotype | Treatment Regimen (UV-4B) | Key Outcomes | Reference |
| AG129 Mice (ADE Model) | DENV-2 | 10-20 mg/kg, TID for 7 days | Significant survival benefit | [10] |
| AG129 Mice (ADE Model) | DENV-2 | High Dose (100 mg/kg), TID | Protection even when treatment was delayed up to 48h post-infection | [10] |
| STAT1-/-/2-/-129/Sv Mice | DENV (S221 strain) | 100 mg/kg, TID for 72h | ~10-fold reduction in serum viral load compared to vehicle | [11] |
ADE: Antibody-Dependent Enhancement; TID: Thrice Daily.
Experimental Protocols & Workflow
The evaluation of UV-4's antiviral properties involves a series of standardized in vitro and in vivo experiments.
Caption: Generalized workflow for in vitro evaluation of UV-4.
This assay quantifies the concentration of infectious virus particles in a sample.
-
Cell Seeding: Seed Vero cells (or another susceptible cell line) into 6-well or 12-well plates to form a confluent monolayer.
-
Virus Preparation: Prepare serial dilutions of the viral supernatant collected from the antiviral assay.
-
Infection: Remove growth media from the cells, wash with PBS, and inoculate the cells with the virus dilutions. Allow adsorption for 1-2 hours at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the monolayer with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread and form localized plaques.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 5-7 days, allowing plaques to develop.
-
Fixation & Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with a crystal violet solution. The plaques will appear as clear zones against the stained cell monolayer.
-
Quantification: Count the plaques to determine the viral titer, typically expressed as Plaque Forming Units per milliliter (PFU/mL).[6][9] The EC50 value is calculated as the concentration of UV-4 that reduces the plaque number by 50% compared to an untreated control.
This protocol outlines a typical study to assess the therapeutic efficacy of UV-4B in a lethal DENV infection model.[10][11]
-
Animal Model: Use AG129 or STAT1-/-/2-/- mice, which are susceptible to DENV.
-
Infection: Infect mice with a lethal dose of DENV (e.g., DENV-2) via an appropriate route (e.g., intraperitoneal or intravenous injection). For ADE models, a sub-lethal dose of virus is co-administered with DENV-specific antibodies.[10]
-
Treatment Initiation: Begin treatment with UV-4B at a predetermined time point (e.g., 1 hour pre-infection or up to 48 hours post-infection).[10]
-
Dosing Regimen: Administer UV-4B orally, typically three times daily (TID), at specified doses (e.g., 10, 20, or 100 mg/kg) for a set duration (e.g., 7 days).[10][11] A vehicle-only group serves as the control.
-
Monitoring: Monitor the animals daily for clinical signs of disease (weight loss, morbidity) and survival.
-
Endpoint Analysis:
-
Survival: Record survival rates over the course of the study (e.g., 21 days).
-
Viremia: Collect blood/serum samples at various time points to quantify viral load via plaque assay or RT-qPCR.[10][11]
-
Tissue Viral Load: At the study endpoint or at specific time points, harvest tissues (e.g., liver, spleen) to measure viral titers.[10]
-
Clinical Development
The promising preclinical data for UV-4B supported its advancement into human clinical trials. A Phase 1a single-ascending dose study (NCT02061358) in healthy volunteers found that single oral doses of UV-4B up to 1000 mg were well-tolerated with no serious adverse events.[2][12] The drug was rapidly absorbed, supporting its potential for further development as an oral therapeutic for dengue and other viral diseases.[2] Subsequently, a Phase 1b trial was initiated to evaluate safety and tolerability in a multiple ascending dose format.[5] These trials are critical steps in establishing a safe and effective therapeutic window for treating acute dengue illness.
References
- 1. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. α-Glucosidase Inhibitors Reduce Dengue Virus Production by Affecting the Initial Steps of Virion Morphogenesis in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases—Not Glycolipid Processing Enzymes | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Emergent BioSolutions initiates Phase Ib trial of UV-4B to treat dengue - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. researchgate.net [researchgate.net]
- 7. Antiviral Evaluation of UV-4B and Interferon-Alpha Combination Regimens against Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antiviral Evaluation of UV-4B and Interferon-Alpha Combination Regimens against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of endoplasmic reticulum glucosidases is required for in vitro and in vivo dengue antiviral activity by the iminosugar UV-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
The Iminosugar N-9-Methoxynonyldeoxynojirimycin: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-9-Methoxynonyldeoxynojirimycin (M-DNJ), also known as UV-4B, is a synthetic iminosugar that has garnered significant attention in the scientific community for its potent biological activities. As an N-alkylated derivative of 1-deoxynojirimycin (DNJ), a naturally occurring glucose analogue, M-DNJ exhibits significant inhibitory effects on host α-glucosidases. This mechanism of action underpins its broad-spectrum antiviral activity, particularly against enveloped viruses such as dengue virus, and its potential as a modulator of glycoprotein processing. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological evaluation of N-9-Methoxynonyldeoxynojirimycin, presenting key quantitative data, detailed experimental protocols, and visual representations of its synthesis and mechanism of action to support further research and development.
Discovery and Rationale
The discovery of N-9-Methoxynonyldeoxynojirimycin is rooted in the exploration of 1-deoxynojirimycin (DNJ) and its derivatives as therapeutic agents. DNJ, originally isolated from mulberry leaves and Streptomyces species, is a potent inhibitor of α-glucosidases, enzymes crucial for the processing of N-linked glycans on glycoproteins in the endoplasmic reticulum (ER). Many enveloped viruses, including flaviviruses like dengue, rely on the host cell's glycoprotein processing machinery for the correct folding and maturation of their envelope proteins. Inhibition of α-glucosidases I and II by DNJ and its analogues can disrupt this process, leading to misfolded viral proteins and the production of non-infectious viral particles.
The addition of an N-alkyl chain to the DNJ core structure was found to significantly enhance its biological activity and modulate its pharmacokinetic properties. The N-9-methoxynonyl side chain of M-DNJ was specifically designed to optimize the balance between antiviral potency and drug-like properties, leading to a promising candidate for antiviral therapy.
Chemical Synthesis
The synthesis of N-9-Methoxynonyldeoxynojirimycin is typically achieved through the reductive amination of 1-deoxynojirimycin with 9-methoxynonanal. This method provides a straightforward and efficient route to the target molecule.
Proposed Synthesis of 9-Methoxynonanal
The precursor aldehyde, 9-methoxynonanal, can be synthesized from commercially available starting materials. A plausible synthetic route is outlined below:
Synthesis of N-9-Methoxynonyldeoxynojirimycin
The final step involves the coupling of 1-deoxynojirimycin with 9-methoxynonanal via reductive amination.
Quantitative Biological Data
The biological activity of N-9-Methoxynonyldeoxynojirimycin has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: Inhibitory Activity against α-Glucosidases
| Enzyme | IC₅₀ (µM) |
| ER α-Glucosidase I | 0.16[1] |
| ER α-Glucosidase II | 1.8[1] |
Table 2: Antiviral Activity against Dengue Virus (DENV) Serotypes
| Virus Serotype | Cell Line | EC₅₀ (µM) |
| DENV-1 | Vero | 2.10 - 20.37[1] |
| DENV-2 | Vero | 4.67 - 23.8[1] |
| DENV-3 | Vero | 20.9 - 86.49[1] |
| DENV-4 | Vero | 14.2 - 29.5[1] |
| DENV-2 | HUH-7 | 23.75 |
| DENV-2 | SK-N-MC | 49.44 |
| DENV-2 | HFF-1 | 37.38 |
Mechanism of Action: Inhibition of Glycoprotein Processing
The primary mechanism of action of N-9-Methoxynonyldeoxynojirimycin is the inhibition of host α-glucosidases I and II in the endoplasmic reticulum. This inhibition disrupts the normal processing of N-linked glycans on newly synthesized viral envelope glycoproteins, leading to misfolded proteins and the production of non-infectious viral progeny.
Detailed Experimental Protocols
General Protocol for the Synthesis of N-Alkyl-Deoxynojirimycin Derivatives via Reductive Amination
This protocol is a generalized procedure and may require optimization for the specific synthesis of N-9-Methoxynonyldeoxynojirimycin.
Materials:
-
1-Deoxynojirimycin (DNJ)
-
Aldehyde (e.g., 9-methoxynonanal)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or other suitable solvent
-
Glacial acetic acid (optional, as catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
To a solution of 1-deoxynojirimycin (1 equivalent) in 1,2-dichloroethane, add the aldehyde (1.1-1.5 equivalents).
-
If necessary, add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkyl-deoxynojirimycin derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
α-Glucosidase Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compound (N-9-Methoxynonyldeoxynojirimycin)
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and acarbose in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound solution at various concentrations to the sample wells. Add 10 µL of the solvent to the control wells and 10 µL of acarbose solution to the positive control wells.
-
Add 20 µL of α-glucosidase solution (in phosphate buffer) to all wells except the blank wells (add 20 µL of buffer instead).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (in phosphate buffer) to all wells.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction by adding 50 µL of sodium carbonate solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This protocol outlines a standard method for evaluating the antiviral activity of a compound against viruses that form plaques in cell culture, such as dengue virus.
Materials:
-
Susceptible host cells (e.g., Vero, BHK-21, or HUH-7 cells)
-
Virus stock (e.g., Dengue virus serotypes 1-4)
-
Cell culture medium (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (N-9-Methoxynonyldeoxynojirimycin)
-
Overlay medium (e.g., culture medium containing carboxymethylcellulose or agar)
-
Crystal violet staining solution
Procedure:
-
Seed host cells in 6-well or 12-well plates and grow to confluency.
-
Prepare serial dilutions of the virus stock in serum-free medium.
-
Remove the growth medium from the cell monolayers and infect with a standardized amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.
-
During the infection period, prepare the overlay medium containing various concentrations of the test compound.
-
After infection, remove the virus inoculum and wash the cell monolayers with phosphate-buffered saline (PBS).
-
Add 2 mL of the overlay medium containing the test compound (or no compound for the virus control) to each well.
-
Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
-
After the incubation period, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%.
Conclusion
N-9-Methoxynonyldeoxynojirimycin is a potent inhibitor of host α-glucosidases with significant broad-spectrum antiviral activity, particularly against dengue virus. Its discovery and development represent a promising strategy in host-targeted antiviral therapy. The synthetic route via reductive amination is efficient, and its biological activity is well-quantified. The detailed protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this and related iminosugar compounds. Future studies may focus on optimizing its pharmacokinetic profile, evaluating its efficacy in more complex in vivo models, and exploring its potential against other emerging enveloped viruses.
References
N-9-Methoxynonyldeoxynojirimycin: A Technical Guide to its Chemical Structure, Properties, and Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-9-Methoxynonyldeoxynojirimycin, a synthetic iminosugar, has emerged as a promising broad-spectrum antiviral agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action against various viruses, with a particular focus on dengue virus. Detailed experimental protocols for its synthesis, purification, and antiviral evaluation are presented to facilitate further research and development in the field of antiviral therapeutics.
Chemical Structure and Properties
N-9-Methoxynonyldeoxynojirimycin, also known by synonyms such as UV-4, MON-DNJ, and SP-187, is an N-alkylated derivative of 1-deoxynojirimycin (DNJ).[1] The core structure is a piperidine ring with hydroxyl groups, mimicking a monosaccharide, which is key to its biological activity. The N-substitution with a 9-methoxynonyl chain enhances its potency and pharmacological properties.
Chemical Structure:
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(9-methoxynonyl)piperidine-3,4,5-triol [1]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C16H33NO5 | PubChem[1] |
| Molecular Weight | 319.44 g/mol | PubChem[1] |
| IUPAC Name | (2R,3R,4R,5S)-2-(hydroxymethyl)-1-(9-methoxynonyl)piperidine-3,4,5-triol | PubChem[1] |
| CAS Number | 615253-61-7 | PubChem[1] |
| Synonyms | UV-4, MON-DNJ, SP-187, N-(9-methoxynonyl)-1-deoxynojirimycin | PubChem[1] |
| Physical State (HCl salt) | Not specified, likely a solid | |
| Melting Point (HCl salt) | Not specified | |
| Solubility | Not specified, but the hydrochloride salt (UV-4B) is used for improved aqueous solubility. General N-alkylated deoxynojirimycin derivatives show solubility in water and DMSO. | General knowledge |
Mechanism of Action: Inhibition of Host α-Glucosidases
The primary antiviral mechanism of N-9-Methoxynonyldeoxynojirimycin involves the competitive inhibition of host-cell endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are crucial for the proper folding of viral glycoproteins.
By inhibiting these glucosidases, N-9-Methoxynonyldeoxynojirimycin disrupts the trimming of glucose residues from N-linked glycans on newly synthesized viral envelope proteins. This leads to misfolded glycoproteins, which are retained in the ER and targeted for degradation through the ER-associated protein degradation (ERAD) pathway. Consequently, the assembly of new, infectious viral particles is impaired, and the infectivity of any released virions is reduced.
Caption: Antiviral mechanism of N-9-Methoxynonyldeoxynojirimycin.
Experimental Protocols
Synthesis of N-9-Methoxynonyldeoxynojirimycin
The synthesis of N-9-Methoxynonyldeoxynojirimycin is typically achieved through reductive amination of 1-deoxynojirimycin with 9-methoxynonanal. While a specific detailed protocol for this exact compound is not publicly available, the following is a general and representative procedure for the synthesis of N-alkylated deoxynojirimycin derivatives.
Materials:
-
1-deoxynojirimycin (DNJ)
-
9-methoxynonanal
-
Sodium cyanoborohydride (NaBH3CN) or a similar reducing agent
-
Methanol or another suitable solvent
-
Glacial acetic acid (optional, to facilitate imine formation)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Dissolve 1-deoxynojirimycin in methanol.
-
Add 9-methoxynonanal to the solution (typically in a slight molar excess).
-
If necessary, add a catalytic amount of glacial acetic acid to lower the pH and promote imine formation.
-
Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the intermediate imine or hemiaminal.
-
Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride in portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding a saturated solution of sodium bicarbonate.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Caption: General workflow for the synthesis of N-9-Methoxynonyldeoxynojirimycin.
Purification
The crude product is purified by silica gel column chromatography. The choice of eluent system is critical for good separation. A gradient of dichloromethane and methanol is commonly used, starting with a low polarity mixture and gradually increasing the proportion of methanol. Fractions are collected and analyzed by TLC to identify those containing the pure product. The corresponding fractions are then combined and the solvent is evaporated to yield the purified N-9-Methoxynonyldeoxynojirimycin.
Antiviral Activity Assays
The antiviral activity of N-9-Methoxynonyldeoxynojirimycin (often as the hydrochloride salt, UV-4B) is typically assessed using in vitro cell-based assays. The following are representative protocols for evaluating its efficacy against dengue virus.
This assay determines the concentration of the compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Vero cells or other susceptible cell lines (e.g., BHK-21)
-
Dengue virus stock of known titer
-
N-9-Methoxynonyldeoxynojirimycin hydrochloride (UV-4B)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Overlay medium (e.g., containing carboxymethylcellulose or agarose)
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed Vero cells in 6-well or 12-well plates and grow to confluency.
-
Prepare serial dilutions of UV-4B in cell culture medium.
-
Pre-incubate the confluent cell monolayers with the different concentrations of UV-4B for a specified time (e.g., 1 hour) at 37°C.
-
Infect the cells with a standardized amount of dengue virus (e.g., multiplicity of infection [MOI] of 0.01) for 1 hour at 37°C.
-
Remove the virus inoculum and add the overlay medium containing the corresponding concentrations of UV-4B.
-
Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 5-7 days for dengue virus).
-
After incubation, fix the cells (e.g., with 10% formalin).
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well. The EC50 value is calculated as the concentration of UV-4B that causes a 50% reduction in the number of plaques compared to the virus control (no drug treatment).
This assay quantifies the amount of viral RNA produced in the presence of the inhibitor.
Materials:
-
Susceptible cell line (e.g., Huh-7)
-
Dengue virus stock
-
N-9-Methoxynonyldeoxynojirimycin hydrochloride (UV-4B)
-
RNA extraction kit
-
qRT-PCR master mix
-
Primers and probe specific for a conserved region of the dengue virus genome
-
Real-time PCR instrument
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of UV-4B.
-
Infect the cells with dengue virus at a specific MOI.
-
Incubate the plates for a defined period (e.g., 48 hours).
-
Harvest the cell culture supernatant or the cells themselves.
-
Extract viral RNA using a commercial RNA extraction kit.
-
Perform one-step or two-step qRT-PCR using dengue virus-specific primers and a fluorescent probe.
-
Quantify the viral RNA levels by comparing the cycle threshold (Ct) values to a standard curve of known viral RNA concentrations.
-
The reduction in viral RNA in treated samples compared to untreated controls indicates the inhibitory activity of the compound.
Conclusion
N-9-Methoxynonyldeoxynojirimycin is a potent antiviral compound with a well-defined mechanism of action targeting host glucosidases. Its broad-spectrum activity, particularly against enveloped viruses like dengue, makes it a valuable lead compound for further drug development. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and evaluation of this and related iminosugars, facilitating ongoing research into novel antiviral strategies. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its clinical efficacy and safety.
References
An In-depth Technical Guide on N-9-Methoxynonyldeoxynojirimycin: An Iminosugar Compound with Broad-Spectrum Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-9-Methoxynonyldeoxynojirimycin, also known as UV-4 or SP-187, is a synthetic iminosugar compound that has demonstrated significant potential as a broad-spectrum antiviral agent. Its mechanism of action lies in the inhibition of host-specific endoplasmic reticulum (ER) α-glucosidases I and II. This inhibition disrupts the normal processing of N-linked glycans on viral glycoproteins, leading to misfolding, impaired viral assembly, and reduced infectivity of nascent virions. This technical guide provides a comprehensive overview of the available data on N-9-Methoxynonyldeoxynojirimycin, including its mechanism of action, quantitative efficacy and pharmacokinetic data, and detailed experimental protocols.
Introduction
Iminosugars are a class of carbohydrate mimetics where the ring oxygen is replaced by a nitrogen atom. This structural alteration allows them to act as potent inhibitors of various glycosidases. N-9-Methoxynonyldeoxynojirimycin (UV-4) is an N-alkylated derivative of deoxynojirimycin that has been specifically investigated for its therapeutic potential. By targeting host-cell enzymes essential for viral glycoprotein folding, UV-4 presents a high barrier to the development of viral resistance, a significant advantage over direct-acting antiviral agents.[1][2][3] Preclinical and early clinical studies have shown its efficacy against a range of enveloped viruses, including dengue virus and influenza virus.[1][2][3]
Mechanism of Action
The primary antiviral mechanism of N-9-Methoxynonyldeoxynojirimycin is the competitive inhibition of endoplasmic reticulum (ER) resident α-glucosidases I and II.[1][2][3] These enzymes are critical for the initial steps of the calnexin/calreticulin cycle, a major quality control pathway for the folding of N-linked glycoproteins.
By inhibiting these glucosidases, N-9-Methoxynonyldeoxynojirimycin prevents the trimming of terminal glucose residues from the oligosaccharide chains of newly synthesized viral glycoproteins. This aberrant glycosylation pattern leads to improper folding of these proteins, which are essential components of the viral envelope. Misfolded glycoproteins are often retained in the ER and targeted for degradation through the ER-associated degradation (ERAD) pathway, ultimately reducing the assembly and release of infectious viral particles.[1][2][3]
Figure 1: Signaling pathway of N-9-Methoxynonyldeoxynojirimycin's antiviral action.
Quantitative Data
In Vitro Antiviral Efficacy
The hydrochloride salt of N-9-Methoxynonyldeoxynojirimycin, UV-4B, has demonstrated potent antiviral activity against Dengue virus (DENV) in various cell lines.
| Virus | Cell Line | Parameter | Value (µM) | Reference |
| DENV-2 | HUH-7 (Human Liver) | EC50 | 23.75 | [4] |
| DENV-2 | SK-N-MC (Human Neuronal) | EC50 | 49.44 | [4] |
| DENV-2 | HFF-1 (Human Foreskin Fibroblast) | EC50 | 37.38 | [4] |
In Vivo Efficacy
In vivo studies in mouse models have demonstrated the protective effects of UV-4B against lethal viral challenges.
| Virus Model | Animal Model | Dose | Outcome | Reference |
| Lethal DENV infection | AG129 Mice | 10-20 mg/kg (TID) | Significant survival benefit | [5] |
| Lethal DENV ADE model | AG129 Mice | 100, 40, 20, 10 mg/kg | Dose-dependent protection | [6] |
| Lethal Influenza A (H1N1) | Mice | Not Specified | Ameliorated disease | [2][3] |
Human Pharmacokinetics
A Phase 1a single ascending dose study was conducted in healthy human subjects to evaluate the safety, tolerability, and pharmacokinetics of UV-4B.
| Parameter | Dose Range (mg) | Observation | Reference |
| Maximum Tolerated Dose | Up to 1000 | Not yet determined (>1000 mg) | [1][2][3] |
| Time to Maximum Plasma Concentration (Tmax) | 3 - 1000 | 0.5 - 1 hour | [1][2][6] |
| Exposure (AUC) | 3 - 1000 | Increased in proportion to the dose | [1][2][6] |
| Absorption | 3 - 1000 | Rapidly absorbed | [1][2][6] |
| Elimination | 3 - 1000 | Quantifiable in urine over the entire collection interval | [1][6] |
Experimental Protocols
General Synthesis of N-Alkylated Deoxynojirimycin Derivatives
A general method for the synthesis of N-alkylated deoxynojirimycin derivatives involves the reductive amination of deoxynojirimycin with the corresponding aldehyde.
Materials:
-
Deoxynojirimycin (DNJ)
-
9-Methoxynonanal
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve deoxynojirimycin in the chosen solvent.
-
Add 9-methoxynonanal to the solution and stir for a designated period at room temperature to form the imine intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-9-Methoxynonyldeoxynojirimycin.
Antiviral Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
Figure 2: Workflow for a typical plaque reduction assay.
Procedure:
-
Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for Dengue virus) in 6-well plates.
-
Prepare serial dilutions of N-9-Methoxynonyldeoxynojirimycin in cell culture medium.
-
Remove the growth medium from the cell monolayers and pre-treat the cells with the compound dilutions for a specified time.
-
Infect the cells with a known amount of virus (to produce a countable number of plaques) for 1-2 hours.
-
Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of the compound.
-
Incubate the plates for several days until visible plaques are formed.
-
Fix the cells with a solution such as 10% formalin.
-
Stain the cells with a dye like crystal violet to visualize and count the plaques.
-
The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control, is then calculated.
α-Glucosidase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of the compound on α-glucosidase activity.
Materials:
-
Purified α-glucosidase I or II
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate
-
N-9-Methoxynonyldeoxynojirimycin
-
Buffer solution (e.g., sodium phosphate buffer, pH 6.8)
-
Sodium carbonate to stop the reaction
-
Microplate reader
Procedure:
-
In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of N-9-Methoxynonyldeoxynojirimycin.
-
Pre-incubate the mixture for a defined period at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate for a set time.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC50 value.
Conclusion
N-9-Methoxynonyldeoxynojirimycin is a promising iminosugar-based antiviral compound with a host-targeted mechanism of action that confers a high barrier to resistance. The available in vitro and in vivo data demonstrate its broad-spectrum potential, particularly against enveloped viruses like Dengue and influenza. The favorable pharmacokinetic and safety profile observed in early human trials supports its continued clinical development.[1][2][3] Further research is warranted to fully elucidate its therapeutic window and efficacy in treating various viral diseases.
References
- 1. Randomized single oral dose phase 1 study of safety, tolerability, and pharmacokinetics of Iminosugar UV-4 Hydrochloride (UV-4B) in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized single oral dose phase 1 study of safety, tolerability, and pharmacokinetics of Iminosugar UV-4 Hydrochloride (UV-4B) in healthy subjects | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antiviral Evaluation of UV-4B and Interferon-Alpha Combination Regimens against Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of endoplasmic reticulum glucosidases is required for in vitro and in vivo dengue antiviral activity by the iminosugar UV-4 [escholarship.org]
- 6. researchgate.net [researchgate.net]
In Vivo Efficacy of N-9-Methoxynonyldeoxynojirimycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-9-Methoxynonyldeoxynojirimycin, also known as UV-4B when formulated as a hydrochloride salt, is a novel iminosugar with potent broad-spectrum antiviral activity.[1] As a host-targeted antiviral, it presents a high genetic barrier to the development of viral resistance.[1] This technical guide provides a comprehensive overview of the in vivo efficacy of N-9-Methoxynonyldeoxynojirimycin in established animal models, focusing on its activity against Dengue virus (DENV) and Influenza A and B viruses. This document details the experimental protocols, summarizes key quantitative data, and illustrates the underlying mechanism of action and experimental workflows.
Mechanism of Action
N-9-Methoxynonyldeoxynojirimycin is an inhibitor of the host's endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] These enzymes are critical for the proper folding of viral glycoproteins. By inhibiting these glucosidases, UV-4B disrupts the normal processing of viral envelope glycoproteins, leading to misfolded proteins. This, in turn, impairs virus assembly and the formation of mature, infectious virions, ultimately reducing viral load and pathogenicity.[2]
Caption: Antiviral mechanism of N-9-Methoxynonyldeoxynojirimycin (UV-4B).
In Vivo Efficacy Against Dengue Virus
The in vivo efficacy of UV-4B against Dengue virus has been evaluated in AG129 mice, which are deficient in interferon-alpha/beta and -gamma receptors and are a well-established model for DENV infection.[3][4]
Quantitative Data Summary
| Animal Model | Virus Strain | UV-4B Dose (mg/kg/dose, TID) | Treatment Initiation (post-infection) | Survival Rate (%) | Reference |
| AG129 Mice | DENV-2 | 100 | 1 hour pre-infection | 100 | [1] |
| AG129 Mice | DENV-2 | 40 | 1 hour pre-infection | 100 | [1] |
| AG129 Mice | DENV-2 | 20 | 1 hour pre-infection | 90 | [1] |
| AG129 Mice | DENV-2 | 10 | 1 hour pre-infection | 80 | [1] |
| AG129 Mice | DENV-2 | 100 | 24 hours | 100 | [1] |
| AG129 Mice | DENV-2 | 40 | 24 hours | 80 | [1] |
| AG129 Mice | DENV-2 | 20 | 24 hours | 60 | [1] |
| AG129 Mice | DENV-2 | 10 | 24 hours | 40 | [1] |
| AG129 Mice | DENV-2 | 100 | 48 hours | 80 | [1] |
| AG129 Mice | DENV-2 | 40 | 48 hours | 50 | [1] |
| AG129 Mice | DENV-2 | 20 | 48 hours | 30 | [1] |
| AG129 Mice | DENV-2 | 10 | 48 hours | 20 | [1] |
Experimental Protocol: Dengue Virus Mouse Model
-
Animal Model: AG129 mice (deficient in IFN-α/β and -γ receptors).
-
Virus: Dengue virus serotype 2 (DENV-2).
-
Infection: Mice are challenged with a lethal dose of DENV-2 via intraperitoneal injection.
-
Drug Administration:
-
UV-4B is administered orally (gavage).
-
Dosing is typically performed three times daily (TID).
-
Treatment is initiated at various time points pre- and post-infection to determine the therapeutic window.
-
-
Monitoring and Endpoints:
-
Mice are monitored daily for morbidity (weight loss, clinical signs of illness) and mortality for a period of at least 21 days.
-
Survival rates are the primary endpoint.
-
Viral load in tissues (e.g., spleen, liver) and serum can be quantified by plaque assay or qRT-PCR at specific time points.
-
Caption: Experimental workflow for Dengue virus efficacy studies in AG129 mice.
In Vivo Efficacy Against Influenza Virus
The antiviral activity of UV-4B against Influenza A and B viruses has been demonstrated in BALB/c mouse models.[5][6]
Quantitative Data Summary
| Animal Model | Virus Strain | UV-4B Dose (mg/kg/dose, TID) | Treatment Duration | Survival Rate (%) | Reference |
| BALB/c Mice | Influenza A/CA/04/09 (H1N1) | 150 | 10 days | 100 | [5] |
| BALB/c Mice | Influenza A/CA/04/09 (H1N1) | 100 | 10 days | 100 | [5] |
| BALB/c Mice | Influenza A/CA/04/09 (H1N1) | 75 | 10 days | 90 | [5] |
| BALB/c Mice | Influenza A/CA/04/09 (H1N1) | 50 | 10 days | 80 | [5] |
| BALB/c Mice | Influenza A/New Caledonia/99 (H1N1) | 150 | 7 days | 80 | [7] |
| BALB/c Mice | Influenza A/PA/10/2010 (H3N2) | 150 | 7 days | 70 | [5] |
| BALB/c Mice | Influenza A/PA/10/2010 (H3N2) | 75 | 7 days | 90 | [5] |
| BALB/c Mice | Influenza B/Sichuan/379/99 | 150 | 10 days | 100 | [5] |
| BALB/c Mice | Influenza B/Sichuan/379/99 | 100 | 10 days | 50 | [5] |
Experimental Protocol: Influenza Virus Mouse Model
-
Virus Strains: Various strains of Influenza A (e.g., H1N1, H3N2) and Influenza B.
-
Infection: Mice are infected intranasally with a lethal dose (~1 LD90) of the virus.[5]
-
Drug Administration:
-
Monitoring and Endpoints:
Caption: Experimental workflow for Influenza virus efficacy studies in BALB/c mice.
Toxicology and Safety Pharmacology
Non-clinical safety pharmacology studies have been conducted to support the clinical development of UV-4B.[1] These studies evaluated the effects on the central nervous, cardiovascular, and respiratory systems. In these assessments, UV-4B did not show any significant off-target effects.[1] Good Laboratory Practice (GLP) studies in mice, rats, and dogs have established No Observed Adverse Effect Levels (NOAELs).[10] For instance, the NOAEL in dogs was determined to be 10 mg/kg/dose TID.[10] In a Phase 1 clinical trial in healthy human subjects, single oral doses of up to 1000 mg of UV-4B were well-tolerated with no serious adverse events reported.[10][11]
Conclusion
N-9-Methoxynonyldeoxynojirimycin (UV-4B) has demonstrated significant in vivo efficacy in mouse models of both Dengue and Influenza virus infections. Its host-targeted mechanism of action by inhibiting ER α-glucosidases makes it a promising broad-spectrum antiviral candidate with a low propensity for the development of viral resistance. The data presented in this guide, including dose-dependent survival benefits and a favorable non-clinical safety profile, support its continued development as a potential therapeutic for these and other emerging viral diseases.
References
- 1. Investigational New Drug Enabling Nonclinical Safety Pharmacology Assessment of the Iminosugar UV-4, a Broad-Spectrum Host-Targeted Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. twistbioscience.com [twistbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. The Iminosugar UV-4 is a Broad Inhibitor of Influenza A and B Viruses ex Vivo and in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Iminosugar UV-4 is a Broad Inhibitor of Influenza A and B Viruses ex Vivo and in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Establishment of BALB/C mouse models of influenza A H1N1 aerosol inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Randomized single oral dose phase 1 study of safety, tolerability, and pharmacokinetics of Iminosugar UV-4 Hydrochloride (UV-4B) in healthy subjects | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. Randomized single oral dose phase 1 study of safety, tolerability, and pharmacokinetics of Iminosugar UV-4 Hydrochloride (UV-4B) in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
N-9-Methoxynonyldeoxynojirimycin Hydrochloride Salt (UV-4B): A Technical Guide to a Broad-Spectrum Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-9-Methoxynonyldeoxynojirimycin hydrochloride salt, designated as UV-4B, is a novel iminosugar with potent, broad-spectrum antiviral activity. As a host-targeted antiviral, UV-4B presents a high barrier to the development of viral resistance, a significant advantage over direct-acting antivirals.[1][2][3] This technical guide provides a comprehensive overview of the existing research on UV-4B, including its mechanism of action, quantitative antiviral efficacy, and detailed experimental protocols for key studies.
Mechanism of Action: Inhibition of ER Alpha-Glucosidases
UV-4B's primary mechanism of action is the competitive inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II.[1][2][4][5][6] These enzymes are critical for the proper folding of viral glycoproteins. By inhibiting these glucosidases, UV-4B disrupts the normal processing of N-linked glycans on viral envelope glycoproteins. This leads to misfolded proteins, which are subsequently targeted for degradation by the host cell's quality control machinery.[4][6] The ultimate result is a reduction in the assembly and secretion of infectious viral particles.[1][2][5][6]
References
- 1. youtube.com [youtube.com]
- 2. A Three-Dimensional Human Tissue-Engineered Lung Model to Study Influenza A Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Yield Production of Influenza Virus in Madin Darby Canine Kidney (MDCK) Cells with Stable Knockdown of IRF7 | PLOS One [journals.plos.org]
- 4. Establishment of a non-lethal model of antibody-dependent enhancement of infection in A129 mice based on a non-mouse-adapted dengue virus strain-SciEngine [sciengine.com]
- 5. [PDF] Defining New Therapeutics Using a More Immunocompetent Mouse Model of Antibody-Enhanced Dengue Virus Infection | Semantic Scholar [semanticscholar.org]
- 6. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-9-Methoxynonyldeoxynojirimycin in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-9-Methoxynonyldeoxynojirimycin is an alkylated iminosugar belonging to the deoxynojirimycin (DNJ) class of compounds. These molecules are potent inhibitors of α-glucosidases, enzymes crucial for the processing of N-linked glycoproteins in the endoplasmic reticulum (ER) and for the biosynthesis of glucosphingolipids. Due to its structural similarity to N-nonyl-deoxynojirimycin (NN-DNJ), N-9-Methoxynonyldeoxynojirimycin is a valuable tool for studying the cellular consequences of inhibiting glycoprotein and glycolipid metabolism. Its long alkyl chain enhances its interaction with cellular membranes and its potency against specific glucosidases.
These application notes provide detailed protocols for utilizing N-9-Methoxynonyldeoxynojirimycin in cell culture assays to investigate its effects on cellular processes, with a primary focus on the inhibition of ER α-glucosidases and the subsequent accumulation of free oligosaccharides (FOS).
Mechanism of Action: Inhibition of N-Linked Glycosylation
N-linked glycosylation is a critical post-translational modification for many proteins, ensuring their proper folding, stability, and function. This process begins in the endoplasmic reticulum with the transfer of a large, pre-assembled oligosaccharide (Glc₃Man₉GlcNAc₂) to nascent polypeptide chains. For proper protein folding, the terminal glucose residues of this oligosaccharide are sequentially cleaved by ER α-glucosidases I and II.
N-9-Methoxynonyldeoxynojirimycin, as a potent inhibitor of these α-glucosidases, disrupts this trimming process. This inhibition leads to the accumulation of monoglucosylated and diglucosylated glycoproteins, which are retained in the ER for quality control. Prolonged inhibition results in the export of these misfolded or excessively retained glycoproteins to the cytosol for degradation, a process that releases the unprocessed oligosaccharides as free oligosaccharides (FOS). The analysis of these FOS serves as a direct readout of α-glucosidase inhibition in cultured cells.[1][2]
Quantitative Data
The following table summarizes the inhibitory concentrations (IC₅₀) of the closely related compound N-nonyl-deoxynojirimycin against relevant enzymes and its effective concentration (EC₅₀) in a cell-based antiviral assay. This data provides an expected range of potency for N-9-Methoxynonyldeoxynojirimycin.
| Target | Assay Type | IC₅₀ / EC₅₀ (µM) | Reference |
| Acid α-glucosidase | Enzyme Inhibition Assay | 0.42 | [3] |
| α-1,6-glucosidase | Enzyme Inhibition Assay | 8.4 | [3] |
| Bovine Viral Diarrhea Virus (BVDV) secretion | Cell-based Antiviral Assay | 2.5 | [3] |
Experimental Protocols
Protocol 1: Determination of Optimal Working Concentration using a Cytotoxicity Assay
Objective: To determine the non-toxic concentration range of N-9-Methoxynonyldeoxynojirimycin for subsequent cell-based assays.
Materials:
-
Cell line of interest (e.g., HL-60, HEK293, Huh7)
-
Complete cell culture medium
-
N-9-Methoxynonyldeoxynojirimycin (stock solution in DMSO or water)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of N-9-Methoxynonyldeoxynojirimycin in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO or water as the highest compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The highest concentration that shows minimal to no cytotoxicity (e.g., >90% viability) should be used for subsequent experiments.
Protocol 2: Analysis of Free Oligosaccharides (FOS) by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the accumulation of FOS in cells treated with N-9-Methoxynonyldeoxynojirimycin as a measure of α-glucosidase inhibition.
Materials:
-
HL-60 cells (or other suitable cell line)
-
Complete RPMI-1640 medium
-
N-9-Methoxynonyldeoxynojirimycin
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
2-Aminobenzamide (2-AB) labeling reagent
-
Sodium cyanoborohydride
-
Solid-phase extraction (SPE) cartridges (e.g., graphitized carbon)
-
HPLC system with a fluorescence detector and a hydrophilic interaction liquid chromatography (HILIC) column
Procedure:
-
Cell Culture and Treatment:
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in a small volume of water and lyse the cells by sonication or freeze-thawing.
-
-
Extraction of FOS:
-
Add an equal volume of methanol to the cell lysate to precipitate proteins and lipids.
-
Centrifuge to pellet the precipitate and collect the supernatant containing the FOS.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
Fluorescent Labeling of FOS:
-
Redissolve the dried FOS in the 2-AB labeling solution containing sodium cyanoborohydride.
-
Incubate at 65°C for 2 hours to allow for reductive amination.
-
-
Purification of Labeled FOS:
-
Purify the 2-AB labeled FOS from excess labeling reagent using SPE cartridges according to the manufacturer's protocol.
-
-
HPLC Analysis:
-
Analyze the purified, labeled FOS using a HILIC column on an HPLC system.
-
Use a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) to separate the oligosaccharides.
-
Detect the separated FOS using a fluorescence detector (excitation ~330 nm, emission ~420 nm).
-
-
Data Analysis:
-
Compare the chromatograms of treated and untreated samples.
-
Identify and quantify the peaks corresponding to glucosylated FOS (e.g., Glc₁Man₇₋₉GlcNAc₂) that are expected to accumulate upon glucosidase inhibition.
-
References
Application Notes and Protocols for N-9-Methoxynonyldeoxynojirimycin (UV-4B) in Mouse Models of Dengue Virus Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of N-9-Methoxynonyldeoxynojirimycin, also known as UV-4B, in preclinical mouse models of dengue virus (DENV) infection. The protocols detailed below are based on established methodologies for evaluating the in vivo efficacy of this host-targeting antiviral agent.
Introduction
N-9-Methoxynonyldeoxynojirimycin (UV-4B) is an iminosugar that acts as a host-targeted antiviral by inhibiting the endoplasmic reticulum (ER) resident α-glucosidases I and II. This inhibition disrupts the proper folding of viral glycoproteins, leading to reduced viral assembly, secretion, and infectivity of newly formed virions.[1][2][3] UV-4B has demonstrated broad-spectrum antiviral activity against several enveloped viruses, including all four serotypes of the dengue virus.[1] Preclinical studies in mouse models are a critical step in the evaluation of its therapeutic potential.
Mechanism of Action
UV-4B competitively inhibits ER α-glucosidases I and II, which are essential for the initial trimming of glucose residues from N-linked glycans on newly synthesized glycoproteins.[2][3] For dengue virus, the envelope (E) and pre-membrane (prM) proteins are glycosylated. By preventing the removal of glucose residues, UV-4B disrupts the calnexin/calreticulin cycle, a quality control mechanism in the ER that ensures proper protein folding. This leads to the misfolding of DENV E and prM proteins, which can result in their retention and degradation in the ER, and the production of non-infectious viral particles.
Mechanism of action of N-9-Methoxynonyldeoxynojirimycin (UV-4B).
Data Presentation: In Vivo Efficacy of UV-4B in Dengue Mouse Models
The following table summarizes the quantitative data from key studies evaluating the efficacy of orally administered UV-4B in AG129 mice infected with DENV-2.
| Parameter | Study Details |
| Mouse Model | AG129 (IFN-α/β and -γ receptor deficient) |
| Virus Strain | DENV-2 S221 |
| Infection Model | Lethal Antibody-Dependent Enhancement (ADE) with 2H2 mAb |
| Drug Formulation | UV-4B dissolved in sterile water |
| Route of Administration | Oral gavage |
| Dosing Frequency | Three times daily (TID) |
| Treatment Duration | 7 days |
| Dose (mg/kg TID) | Treatment Initiation | Survival Rate (%) | Reference |
| 100 | 1 hour pre-infection | 100 | [4] |
| 100 | 24 hours post-infection | 100 | [4] |
| 100 | 48 hours post-infection | 90 | [4] |
| 40 | 1 hour pre-infection | 100 | [4] |
| 40 | 24 hours post-infection | 100 | [4] |
| 40 | 48 hours post-infection | 90 | [4] |
| 20 | 1 hour pre-infection | 85 | [4] |
| 20 | 24 hours post-infection | 100 | [4] |
| 20 | 48 hours post-infection | 70 | [4] |
| 10 | 1 hour pre-infection | 85 | [4] |
| 10 | 24 hours post-infection | 70 | [4] |
| 10 | 48 hours post-infection | 30 | [4] |
| Vehicle Control | - | 0-10 | [4] |
Experimental Protocols
Preparation of UV-4B for Oral Administration
Materials:
-
N-9-Methoxynonyldeoxynojirimycin (UV-4B)
-
Sterile, USP-grade water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Protocol:
-
Calculate the total amount of UV-4B required based on the number of mice, their average weight, the desired dose (e.g., 50 mg/kg), and the dosing volume (typically 100 µL).
-
Weigh the calculated amount of UV-4B powder using an analytical balance.
-
Dissolve the UV-4B powder in the appropriate volume of sterile water to achieve the final desired concentration.[5]
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare fresh daily.
In Vivo Dengue Mouse Model Protocol
This protocol describes a lethal antibody-dependent enhancement (ADE) model of dengue in AG129 mice.
Experimental workflow for in vivo efficacy testing of UV-4B.
Materials:
-
6- to 8-week-old AG129 mice
-
DENV-2 S221 strain
-
DENV-specific monoclonal antibody (e.g., 2H2)
-
UV-4B solution (prepared as in Protocol 1)
-
Sterile water (vehicle control)
-
Oral gavage needles (20-22 gauge, flexible tip)
-
Syringes
-
Animal scale
Protocol:
-
Acclimation: House AG129 mice in a BSL-2 facility for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to treatment and control groups (n=5-10 per group).
-
Pre-treatment (Day 0): Administer the first dose of UV-4B or vehicle via oral gavage 1 hour before infection.[4]
-
Infection (Day 0): Infect mice with a lethal dose (~1 LD90) of DENV-2 S221 pre-incubated with a sub-neutralizing concentration of the 2H2 monoclonal antibody to induce ADE. The route of infection can be intravenous (IV) or intraperitoneal (IP).
-
Treatment (Days 1-7): Continue to administer UV-4B or vehicle three times a day at approximately 8-hour intervals for a total of 7 days.[4]
-
Monitoring:
-
Record survival daily for up to 21 days.
-
Measure body weight daily.
-
Assess clinical signs of disease daily using a standardized scoring system (see Protocol 3).
-
-
Endpoint: Euthanize mice that reach a moribund state or a pre-determined clinical score endpoint.
Clinical Scoring Protocol
Protocol: Observe each mouse daily and assign a score based on the following criteria. Humane euthanasia should be considered for mice reaching a score of 4 or 5.
| Score | Clinical Signs |
| 0 | Healthy, no signs of illness |
| 1 | Ruffled fur |
| 2 | Ruffled fur, hunched posture |
| 3 | Ruffled fur, hunched posture, lethargy |
| 4 | Ruffled fur, hunched posture, lethargy, severe diarrhea or neurological signs (paralysis) |
| 5 | Moribund, unresponsive |
Viremia Quantification by Plaque Assay
Materials:
-
Vero cells
-
Minimum Essential Medium (MEM) with 10% Fetal Bovine Serum (FBS)
-
MEM with 2% FBS
-
Carboxymethylcellulose (CMC) or agarose
-
Crystal violet solution
-
Phosphate Buffered Saline (PBS)
-
Formalin (10%)
-
6-well plates
Protocol:
-
Cell Seeding: Seed Vero cells in 6-well plates to form a confluent monolayer.
-
Sample Preparation: On the day of titration (e.g., day 3 post-infection), collect blood from mice via retro-orbital or cardiac puncture. Isolate serum and prepare ten-fold serial dilutions in MEM with 2% FBS.
-
Infection: Remove growth media from the Vero cell monolayers and infect with 100 µL of each serum dilution. Incubate for 1-2 hours at 37°C, rocking the plates every 15 minutes.
-
Overlay: After incubation, remove the inoculum and overlay the cells with MEM containing 2% FBS and 1% CMC or low-melting-point agarose.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days until plaques are visible.
-
Fixation and Staining:
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the monolayer with 0.1% crystal violet solution for 10-15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Quantification: Count the plaques at a dilution that yields 10-100 plaques per well. Calculate the viremia in plaque-forming units per milliliter (PFU/mL).
Cytokine Analysis by ELISA
Materials:
-
Commercially available ELISA kits for mouse cytokines (e.g., TNF-α, IL-6, IL-10, IFN-γ)
-
Mouse serum samples (collected as in Protocol 4)
-
Microplate reader
Protocol:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add diluted mouse serum samples and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve. Key pro-inflammatory cytokines often elevated in severe dengue include TNF-α and IL-6, while IL-10 is an important anti-inflammatory cytokine.
References
- 1. Randomized single oral dose phase 1 study of safety, tolerability, and pharmacokinetics of Iminosugar UV-4 Hydrochloride (UV-4B) in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Iminosugar UV-4 is a Broad Inhibitor of Influenza A and B Viruses ex Vivo and in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Oral Administration of UV-4B: Application Notes and Protocols for Influenza Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of UV-4B, an iminosugar antiviral agent, in influenza virus research. UV-4B, administered orally, has demonstrated broad-spectrum efficacy against both influenza A and B viruses, including oseltamivir-resistant strains, in preclinical models. This document outlines the mechanism of action, summarizes key quantitative data from in vivo and ex vivo studies, and provides detailed experimental protocols to facilitate further research and development.
Mechanism of Action
UV-4B is a host-targeted antiviral, meaning it inhibits a host cellular process that the virus relies on for replication, rather than targeting a viral protein directly. This approach is advantageous as it may reduce the likelihood of the virus developing resistance. The primary mechanism of action for UV-4B is the competitive inhibition of endoplasmic reticulum (ER) resident α-glucosidases I and II.
These host enzymes are critical for the proper folding of viral glycoproteins, such as hemagglutinin (HA) and neuraminidase (NA) of the influenza virus. By inhibiting these glucosidases, UV-4B leads to the misfolding of these essential viral proteins. Misfolded glycoproteins are then either incorporated into defective, non-infectious virions or targeted for degradation by the host cell's quality control machinery. This ultimately results in a significant reduction of infectious viral progeny.
Key Quantitative Data
The efficacy of orally administered UV-4B has been evaluated in multiple preclinical influenza models. The following tables summarize the key findings from these studies.
Table 1: Ex Vivo Antiviral Activity of UV-4B in Differentiated Normal Human Bronchial Epithelial (dNHBE) Cells
| Influenza Virus Strain | 90% Inhibitory Concentration (IC90) in µM |
| A/California/04/2009 (H1N1) | >500 |
| A/Victoria/3/75 (H3N2) | 82 |
| B/Florida/4/2006 | >500 |
Data from studies on primary human bronchial epithelial cells, a principal target for influenza virus infection.
Table 2: In Vivo Efficacy of Orally Administered UV-4B in Lethal Mouse Models of Influenza A (H1N1)
| Influenza A (H1N1) Strain | Mouse Strain | UV-4B Dose (mg/kg/dose, TID) | Survival Rate (%) | Key Findings |
| A/California/04/2009 (pdmH1N1) | BALB/c | 50 | 80 | Minimum 50% effective dose (MED50) was less than 50 mg/kg. |
| 75 | 100 | Minimum effective dose for 100% survival (MED) was 75 mg/kg. | ||
| A/New Caledonia/20/99 | BALB/c | 150 | 80 | Showed a significant dose-related response. |
| A/Texas/36/91 | BALB/c | 100 (BID) | 60 | Thrice daily (TID) dosing was more effective than twice daily (BID). |
| 100 (TID) | 100 | Treatment can be initiated up to 72 hours post-infection with a significant survival benefit. | ||
| A/Perth/261/2009 (H275Y, Oseltamivir-Resistant) | BALB/c | 80 | 100 | MED against an oseltamivir-resistant strain was determined to be 80 mg/kg. |
| 60 | 70 | |||
| 40 | 40 |
Table 3: In Vivo Efficacy of Orally Administered UV-4B in Lethal Mouse Models of Influenza A (H3N2) and Influenza B
| Influenza Strain | Mouse Strain | UV-4B Dose (mg/kg/dose, TID) | Survival Rate (%) | Key Findings |
| A/Pennsylvania/10/2010 (H3N2) | BALB/c | 75 | 90 | The most effective dose in this model. |
| 50 | 30 | |||
| 100 | 50 | |||
| 150 | 70 | |||
| B/Sichuan/379/99 | BALB/c | 150 | 100 | MED for 100% survival was 150 mg/kg. |
| 100 | 50 | MED50 was 100 mg/kg. | ||
| 75 | Significant survival benefit observed. |
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies of orally administered UV-4B against influenza virus infections in a mouse model.
Protocol 1: General Efficacy Study in a Lethal Influenza Mouse Model
Objective: To evaluate the efficacy of orally administered UV-4B in protecting mice from a lethal influenza virus challenge.
Materials:
-
UV-4B (hydrochloride salt)
-
Sterile water for vehicle
-
Female BALB/c mice (6-8 weeks old)
-
Mouse-adapted influenza virus strain (e.g., A/Texas/36/91 H1N1)
-
Anesthetic (e.g., isoflurane)
-
Oral gavage needles
-
Biosafety cabinet (BSL-2)
Procedure:
-
Animal Acclimation: Acclimate mice for a minimum of 3 days prior to the start of the experiment.
-
UV-4B Preparation: Prepare fresh solutions of UV-4B in sterile water daily. The concentration should be calculated based on the average weight of the mice to deliver the desired mg/kg dose in a volume of approximately 100-200 µL.
-
Infection:
-
Anesthetize mice lightly with isoflurane.
-
Infect mice intranasally with a lethal dose (e.g., 1 LD90) of the selected influenza virus strain in a volume of 50 µL of sterile PBS.
-
-
Treatment:
-
Initiate treatment one hour prior to infection.
-
Administer UV-4B or vehicle (sterile water) orally via gavage.
-
Continue dosing three times daily (TID) for 7 to 10 days.
-
-
Monitoring:
-
Monitor mice daily for up to 21 days for morbidity (weight loss) and mortality.
-
Body weights should be recorded daily. A humane endpoint, such as a >25-30% loss of initial body weight, should be established.
-
-
Data Analysis:
-
Plot survival curves (Kaplan-Meier) and compare using a log-rank test.
-
Plot mean group body weight changes over time.
-
Statistical significance is typically set at p < 0.05.
-
Protocol 2: Determination of Minimum Effective Dose (MED)
Objective: To determine the minimum dose of orally administered UV-4B required to achieve a specific level of protection (e.g., 50% or 100% survival).
Procedure:
-
Follow the general efficacy study protocol (Protocol 1).
-
Establish multiple treatment groups with a range of UV-4B doses (e.g., 40, 60, 80, 100, 150 mg/kg/dose TID).
-
Include a vehicle control group and a positive control group (e.g., oseltamivir).
-
Monitor for survival and weight loss as described above.
-
The MED is determined as the lowest dose that provides the desired level of protection.
Protocol 3: Therapeutic Window Determination
Objective: To determine the timeframe after infection during which UV-4B treatment can be initiated and still provide a significant survival benefit.
Procedure:
-
Follow the general efficacy study protocol (Protocol 1).
-
Infect all mouse groups at the same time.
-
Initiate treatment with an effective dose of UV-4B (e.g., 100 mg/kg TID) at different time points post-infection (e.g., 24, 48, 72, 96 hours).
-
Include a group with treatment starting at -1 hour (pre-infection) and a vehicle control group.
-
Monitor for survival and weight loss.
-
The therapeutic window is the latest time point at which treatment initiation still results in a statistically significant increase in survival compared to the vehicle control.
Visualizations
The following diagrams illustrate the proposed mechanism of action of UV-4B and a typical experimental workflow for in vivo studies.
Caption: Proposed mechanism of action of UV-4B in inhibiting influenza virus replication.
Application Notes and Protocols: Studying ER α-Glucosidase Inhibition by N-9-Methoxynonyldeoxynojirimycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic reticulum (ER) α-glucosidases I and II are key enzymes in the glycoprotein quality control pathway, playing a crucial role in the proper folding of newly synthesized glycoproteins. Inhibition of these enzymes can lead to the misfolding and degradation of viral glycoproteins, making them attractive targets for the development of broad-spectrum antiviral agents. N-9-Methoxynonyldeoxynojirimycin, an N-alkylated derivative of deoxynojirimycin (DNJ), is an iminosugar that shows potential as an inhibitor of these enzymes. This document provides a detailed protocol for studying the inhibition of ER α-glucosidases by N-9-Methoxynonyldeoxynojirimycin.
Data Presentation
Due to the limited availability of specific inhibitory data for N-9-Methoxynonyldeoxynojirimycin against ER α-glucosidases, the following table presents the IC50 values for the structurally similar compound, N-Nonyldeoxynojirimycin (NN-DNJ), against related glucosidase enzymes. These values can serve as a preliminary reference for estimating the potential inhibitory activity of N-9-Methoxynonyldeoxynojirimycin.
| Compound | Enzyme | IC50 Value (µM) |
| N-Nonyldeoxynojirimycin (NN-DNJ) | Acid α-glucosidase | 0.42 |
| α-1,6-glucosidase | 8.4 |
Experimental Protocols
This section details the methodologies for the isolation of ER microsomes and the subsequent in vitro ER α-glucosidase inhibition assay.
Protocol 1: Isolation of Endoplasmic Reticulum (ER) Microsomes from Cultured Cells
This protocol describes the isolation of ER-enriched microsomes from cultured cells, which will serve as the source of ER α-glucosidases for the inhibition assay.
Materials:
-
Cultured cells (e.g., HeLa, HEK293T)
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA) with protease inhibitors
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge
-
Sucrose solutions of varying concentrations (for gradient centrifugation)
Procedure:
-
Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer. Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of cells are lysed, as determined by microscopy.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.
-
Carefully collect the supernatant, which contains the microsomal fraction.
-
-
Microsome Pelleting: Centrifuge the microsomal supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomes.
-
Washing and Storage: Discard the supernatant and resuspend the microsomal pellet in an appropriate buffer (e.g., assay buffer). The enriched ER microsomes can be used immediately or stored at -80°C for future use.
Protocol 2: In Vitro ER α-Glucosidase Inhibition Assay
This protocol outlines the procedure to measure the inhibitory effect of N-9-Methoxynonyldeoxynojirimycin on ER α-glucosidase activity using a colorimetric substrate.
Materials:
-
Isolated ER microsomes (from Protocol 1)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 6.8)
-
N-9-Methoxynonyldeoxynojirimycin (test inhibitor)
-
Acarbose (positive control inhibitor)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
-
Sodium carbonate (Na2CO3) solution (to stop the reaction)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well microplate, add the following to each well:
-
Assay buffer
-
ER microsome suspension (containing a standardized amount of protein)
-
Varying concentrations of N-9-Methoxynonyldeoxynojirimycin (or acarbose for the positive control, or buffer for the negative control).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.
-
Reaction Initiation: Add the pNPG substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a sodium carbonate solution to each well. The addition of the alkaline solution will also develop the yellow color of the p-nitrophenol product.
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: ER α-glucosidase signaling pathway and point of inhibition.
Caption: Experimental workflow for the ER α-glucosidase inhibition assay.
Application Notes and Protocols for N-9-Methoxynonyldeoxynojirimycin Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of N-9-Methoxynonyldeoxynojirimycin (C₁₆H₃₃NO₅, Molecular Weight: 319.44 g/mol ), a potent iminosugar with antiviral and glucosidase-inhibiting properties.[1] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in experimental settings.
Quantitative Data Summary
For ease of use and comparison, the following table summarizes the key quantitative data for the preparation of N-9-Methoxynonyldeoxynojirimycin stock solutions.
| Parameter | Value | Notes |
| Molecular Weight | 319.44 g/mol | Use this value for all molarity calculations. |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade | Ensures solubility and compatibility with most cell culture media. |
| Recommended Stock Concentration | 10 mM | Provides a convenient concentration for serial dilutions. |
| Storage Temperature | -20°C | For long-term stability of the stock solution. |
| Typical Working Concentration Range | 0.1 µM - 10 µM | Effective concentrations may vary depending on the cell line and assay. |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of N-9-Methoxynonyldeoxynojirimycin.
2.1. Materials
-
N-9-Methoxynonyldeoxynojirimycin powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated precision balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
2.2. Procedure
-
Calculate the required mass of N-9-Methoxynonyldeoxynojirimycin:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 319.44 g/mol = 0.31944 g = 3.19 mg
-
-
Therefore, weigh out approximately 3.19 mg of N-9-Methoxynonyldeoxynojirimycin powder.
-
-
Dissolving the compound:
-
Carefully transfer the weighed powder into a sterile microcentrifuge tube.
-
Add 1 mL of sterile, cell culture grade DMSO to the tube.
-
Vortex the tube thoroughly for at least 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
-
2.3. Preparation of Working Solutions
-
To prepare a working solution, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using sterile cell culture medium or an appropriate buffer for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. For example, to prepare a 10 µM working solution in 1 mL of medium, you would add 1 µL of the 10 mM stock solution, resulting in a final DMSO concentration of 0.1%.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing N-9-Methoxynonyldeoxynojirimycin stock solutions.
Diagram 2: Signaling Pathway Inhibition by N-Alkyl-Deoxynojirimycin Derivatives
Caption: Inhibition of host α-glucosidases by N-alkyl-deoxynojirimycin derivatives.
References
Troubleshooting & Optimization
N-9-Methoxynonyldeoxynojirimycin solubility issues in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-9-Methoxynonyldeoxynojirimycin (M-DNJ). The information focuses on addressing solubility issues encountered during cell culture experiments.
Troubleshooting Guide: M-DNJ Precipitation in Cell Culture Media
Precipitation of M-DNJ in your cell culture media can significantly impact experimental outcomes by altering the effective concentration of the compound. This guide provides a systematic approach to troubleshoot and prevent this issue.
Problem: A precipitate forms in the cell culture flask after adding M-DNJ.
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for M-DNJ precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing N-9-Methoxynonyldeoxynojirimycin stock solutions?
Due to its N-alkyl side chain, M-DNJ has reduced aqueous solubility compared to its parent compound, deoxynojirimycin. It is recommended to prepare initial stock solutions in an organic solvent. The choice of solvent can impact the final concentration achievable and its compatibility with your cell line.
Q2: I observed a precipitate after adding my M-DNJ stock solution to the cell culture medium. What should I do?
This is a common issue and can often be resolved by following these steps:
-
Check your stock solution: Ensure that the M-DNJ is fully dissolved in your stock solvent before diluting it into the media. If you see any precipitate in the stock, try warming it gently (e.g., in a 37°C water bath) or sonicating it.
-
Modify your dilution technique:
-
Pre-warm the cell culture medium to 37°C before adding the M-DNJ stock solution.
-
Add the stock solution dropwise to the medium while gently swirling the flask to ensure rapid and even dispersion.
-
Avoid adding a large volume of cold stock solution directly to the media.
-
-
Lower the final concentration: It's possible that the final concentration of M-DNJ in your experiment exceeds its solubility limit in the cell culture medium. Consider performing a dose-response experiment to determine the optimal, non-precipitating concentration range.
-
Reduce serum concentration (if applicable): High concentrations of serum proteins can sometimes contribute to the precipitation of small molecules. If your protocol allows, try reducing the serum percentage in your medium.
Q3: Can I dissolve N-9-Methoxynonyldeoxynojirimycin directly in cell culture media?
Directly dissolving M-DNJ in cell culture media is generally not recommended due to its limited aqueous solubility. This can lead to the formation of micro-precipitates that are not immediately visible but can affect the actual concentration of the compound in solution. Preparing a concentrated stock solution in an appropriate organic solvent is the standard and recommended practice.
Q4: Does the pH of the cell culture medium affect the solubility of M-DNJ?
While specific data on the effect of pH on M-DNJ solubility is limited, the pH of standard cell culture media (typically 7.2-7.4) is generally well-controlled. Significant deviations from this range, which can occur due to factors like bacterial contamination or overgrowth of cells, can alter the composition of the media and potentially lead to precipitation of media components and the added compound.
Data Presentation
Table 1: Recommended Solvents for N-9-Methoxynonyldeoxynojirimycin Stock Solutions
| Solvent | Recommended Starting Concentration | Notes |
| DMSO (Dimethyl sulfoxide) | 10-50 mM | Widely used and generally compatible with most cell lines at low final concentrations (<0.5%). Ensure the final DMSO concentration in your culture is not toxic to your cells. |
| Ethanol | 10-25 mM | Can be used as an alternative to DMSO. Be aware of potential effects on cell metabolism at higher final concentrations. |
| Methanol | 10-25 mM | Another potential solvent, but its volatility and higher toxicity compared to ethanol should be considered. |
| PBS (Phosphate-Buffered Saline) | Not Recommended | Direct dissolution in aqueous buffers is not advised due to low solubility. |
Note: The listed concentrations are starting points. The maximum achievable concentration may vary depending on the purity of the compound and the specific batch.
Experimental Protocols
Protocol: Preparation of M-DNJ Working Solution in Cell Culture Medium
This protocol describes the preparation of a working solution of M-DNJ in cell culture medium from a concentrated stock solution.
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of M-DNJ powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 20 mM).
-
Vortex or sonicate the solution until the M-DNJ is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare the Working Solution:
-
Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Calculate the volume of the M-DNJ stock solution required to achieve the desired final concentration in your cell culture experiment. Important: Ensure the final concentration of the organic solvent in the medium is non-toxic to your cells (typically <0.5% for DMSO).
-
In a sterile tube, add the calculated volume of the M-DNJ stock solution to a larger volume of the pre-warmed medium.
-
Gently mix the solution by pipetting up and down or by inverting the tube. Do not vortex, as this can cause foaming and protein denaturation.
-
Visually inspect the working solution for any signs of precipitation.
-
-
Treating the Cells:
-
Remove the old medium from your cell culture flasks or plates.
-
Add the freshly prepared M-DNJ working solution to your cells.
-
Return the cells to the incubator.
-
Signaling Pathway
N-9-Methoxynonyldeoxynojirimycin is an iminosugar that acts as an inhibitor of ER (Endoplasmic Reticulum) α-glucosidases I and II. These enzymes are critical for the proper folding of glycoproteins through the calnexin/calreticulin cycle. Inhibition of these enzymes leads to the accumulation of misfolded glycoproteins and can induce the unfolded protein response (UPR).
Caption: M-DNJ inhibits N-linked glycosylation pathway.
Technical Support Center: Optimizing N-9-Methoxynonyldeoxynojirimycin (MON-DNJ) for Antiviral Research
Welcome to the technical support center for N-9-Methoxynonyldeoxynojirimycin (MON-DNJ). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of MON-DNJ for its antiviral effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antiviral action for MON-DNJ?
A1: MON-DNJ is an iminosugar that acts as a host-targeting antiviral. Its primary mechanism involves the competitive inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are crucial for the proper folding of viral glycoproteins. By inhibiting these enzymes, MON-DNJ disrupts the normal glycoprotein processing, leading to misfolded viral proteins. This can result in the retention and degradation of these proteins, thereby inhibiting the assembly and release of new, infectious virions. This mechanism of action is linked to the induction of the Unfolded Protein Response (UPR) in the host cell.
Q2: Against which types of viruses is MON-DNJ expected to be effective?
A2: MON-DNJ is a broad-spectrum antiviral agent that is primarily effective against enveloped viruses. This is because enveloped viruses rely on the host cell's ER machinery for the glycosylation and proper folding of their surface glycoproteins, which are essential for viral entry and infectivity. It has shown activity against a range of viruses, including members of the Flaviviridae family (like Dengue virus and West Nile virus) and influenza viruses.
Q3: What is a typical starting concentration range for in vitro antiviral assays with MON-DNJ?
A3: Based on published data, a good starting point for in vitro antiviral assays is to test a concentration range from low micromolar (e.g., 1 µM) to mid-micromolar (e.g., 50 µM). The optimal concentration will be virus and cell-type specific. It is crucial to determine the cytotoxicity of MON-DNJ in your specific cell line concurrently to identify a therapeutic window.
Q4: How can I determine the cytotoxicity of MON-DNJ in my cell line?
A4: A standard method to determine cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. You should treat your cells with a range of MON-DNJ concentrations for the same duration as your planned antiviral experiment to determine the CC50 (50% cytotoxic concentration).
Quantitative Data Summary
The following table summarizes the reported antiviral activity of N-9-Methoxynonyldeoxynojirimycin (MON-DNJ) against various viruses. This data is intended to serve as a reference for designing experiments.
| Virus Family | Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Flaviviridae | Dengue virus (DENV-2) | Vero | Plaque Reduction | 27.71 | >500 | >18 |
| Flaviviridae | Dengue virus (DENV-2) | BHK-21 | Plaque Reduction | 1.5 - 6.75 | >40 | >5.9 - >26.7 |
| Flaviviridae | Dengue virus (DENV-2) | A549 | Plaque Reduction | 1.5 - 6.75 | >40 | >5.9 - >26.7 |
| Orthomyxoviridae | Influenza A (H3N2) | MDCK | Not Specified | 0.36 - 0.74 | Not Reported | Not Reported |
Note: EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values can vary depending on the specific virus strain, cell line, and experimental conditions. It is highly recommended to determine these values in your own experimental system.
Experimental Protocols
Protocol 1: Determination of Antiviral Activity using Plaque Reduction Assay
This protocol is a general guideline for assessing the antiviral efficacy of MON-DNJ against plaque-forming viruses like Dengue and influenza virus.
Materials:
-
Confluent monolayer of susceptible cells (e.g., Vero, MDCK, or Huh-7 cells) in 6-well or 12-well plates.
-
Virus stock with a known titer (PFU/mL).
-
N-9-Methoxynonyldeoxynojirimycin (MON-DNJ) stock solution (e.g., in DMSO or water).
-
Infection medium (e.g., DMEM with 2% FBS).
-
Overlay medium (e.g., MEM containing 1% low-melting-point agarose or methylcellulose).
-
Fixing solution (e.g., 10% formaldehyde in PBS).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed the appropriate cells in multi-well plates to achieve a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of MON-DNJ in infection medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO or water as the highest MON-DNJ concentration).
-
Virus Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (typically 50-100 PFU/well). Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells gently with PBS. Add the prepared MON-DNJ dilutions or vehicle control to the respective wells.
-
Overlay Application: Add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with the fixing solution for at least 30 minutes.
-
Remove the fixing solution and stain the cells with the crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each MON-DNJ concentration compared to the vehicle control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the MON-DNJ concentration and fitting the data to a dose-response curve.
Protocol 2: Determination of Cytotoxicity using MTT Assay
This protocol outlines the procedure for assessing the cytotoxicity of MON-DNJ.
Materials:
-
Cells of interest (e.g., Vero, MDCK, or Huh-7 cells) in a 96-well plate.
-
N-9-Methoxynonyldeoxynojirimycin (MON-DNJ) stock solution.
-
Complete growth medium.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of MON-DNJ in complete growth medium. Remove the old medium from the cells and add the MON-DNJ dilutions. Include wells with medium only (blank) and cells with vehicle control.
-
Incubation: Incubate the plate for the same duration as your planned antiviral experiment (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each MON-DNJ concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of cell viability against the log of the MON-DNJ concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway: MON-DNJ and the Unfolded Protein Response
Caption: MON-DNJ inhibits ER α-glucosidases, leading to misfolded viral glycoproteins and UPR activation.
Experimental Workflow: Antiviral Efficacy and Cytotoxicity Assessment
Caption: Workflow for determining the therapeutic window of MON-DNJ.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cytotoxicity at Low Concentrations | 1. Cell line is particularly sensitive to MON-DNJ. 2. Incorrect stock solution concentration. 3. Contamination of cell culture. | 1. Perform a thorough dose-response cytotoxicity assay to accurately determine the CC50. Consider using a more robust cell line if possible. 2. Verify the concentration and purity of your MON-DNJ stock. 3. Check for mycoplasma or other contaminants in your cell culture. |
| Low or No Antiviral Activity | 1. The virus is not susceptible to α-glucosidase inhibitors. 2. The concentration of MON-DNJ is too low. 3. The timing of drug addition is not optimal. 4. The virus has a low dependence on N-linked glycosylation. | 1. Confirm that the virus is enveloped and its glycoproteins are N-glycosylated. 2. Test a wider and higher range of MON-DNJ concentrations, up to the determined non-toxic limit. 3. For many viruses, adding the drug shortly after infection is most effective. You can experiment with adding the drug before, during, and after infection. 4. Research the specific glycosylation requirements of your virus of interest. |
| High Variability in Plaque Assay Results | 1. Inconsistent cell monolayer confluency. 2. Inaccurate virus titration. 3. Uneven distribution of the overlay. 4. Pipetting errors. | 1. Ensure a uniform and confluent cell monolayer before infection. 2. Accurately determine the virus titer before performing the plaque reduction assay. 3. Ensure the overlay is added gently and evenly to avoid disrupting the cell monolayer. 4. Use calibrated pipettes and practice consistent pipetting techniques. |
| Unexpected Cell Morphology Changes | 1. Off-target effects of MON-DNJ. 2. Interaction of MON-DNJ with components of the culture medium. | 1. Observe cells treated with MON-DNJ at various concentrations under a microscope to document morphological changes. Compare with untreated and vehicle-treated cells. 2. Ensure that the solvent for MON-DNJ (e.g., DMSO) is at a non-toxic concentration. |
| Difficulty in Reproducing Published Data | 1. Differences in experimental conditions (cell line passage number, virus strain, media components). 2. Variations in the purity or batch of MON-DNJ. | 1. Carefully replicate the experimental conditions described in the literature as closely as possible. 2. If possible, obtain MON-DNJ from the same supplier and lot number. |
Technical Support Center: Cytotoxicity of N-9-Methoxynonyldeoxynojirimycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-9-Methoxynonyldeoxynojirimycin (M-DNJ) and related N-alkylated deoxynojirimycin derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration of N-9-Methoxynonyldeoxynojirimycin (M-DNJ) in my cell line?
A1: Direct cytotoxic IC50 values for M-DNJ in a wide range of cancer cell lines are not extensively published. However, the cytotoxicity of N-alkylated deoxynojirimycin derivatives is highly dependent on the length of the N-alkyl chain. For the structurally similar compound N-nonyldeoxynojirimycin (NN-DNJ), an IC50 of 2.5 μM was reported for the inhibition of bovine viral diarrhea virus (BVDV) secretion in Madin-Darby bovine kidney (MDBK) cells.[1] It is important to note that this value reflects antiviral activity and not direct cytotoxicity. The primary mechanism of cytotoxicity for long-chain N-alkylated imino sugars is through membrane disruption, which leads to cell lysis.[2] Therefore, the cytotoxic concentration will likely vary between cell lines due to differences in membrane composition and integrity. We recommend performing a dose-response experiment starting from low micromolar concentrations to determine the optimal concentration for your specific cell line.
Q2: My results show high cytotoxicity at concentrations where I expect to see specific enzyme inhibition. Is this normal?
A2: Yes, this is a potential observation. The cytotoxic effects of long-chain N-alkylated imino sugars, like M-DNJ, can occur at concentrations close to or even lower than those required for the inhibition of specific enzymes like glucosidases.[2] This is because the mechanism of cytotoxicity is often due to the amphiphilic nature of the molecule causing membrane disruption and cell lysis, which is independent of its enzyme inhibitory activity.[2] It is crucial to differentiate between specific, target-related effects and general cytotoxicity.
Q3: How can I distinguish between apoptosis and necrosis induced by M-DNJ?
A3: To differentiate between apoptosis and necrosis, you can use a combination of assays. For instance, 1-deoxynojirimycin (1-DNJ), the parent compound, has been shown to induce apoptosis in A172 glioblastoma cells and necrosis in ACP02 gastric adenocarcinoma cells.[3] We recommend performing assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V will stain apoptotic cells, while PI will stain necrotic cells. Additionally, you can perform a Lactate Dehydrogenase (LDH) assay to measure membrane integrity, where a significant increase in LDH release is indicative of necrosis.
Q4: Are there any known signaling pathways affected by N-alkylated deoxynojirimycin derivatives that I should investigate?
A4: The primary cytotoxic mechanism for long-chain N-alkylated DNJ derivatives is direct membrane disruption.[2] However, the parent compound, 1-deoxynojirimycin (DNJ), has been shown to influence signaling pathways related to cellular stress and survival. For example, DNJ can activate the NRF2/OGG1 signaling pathway to mitigate oxidative DNA damage.[4] It has also been observed to inhibit high glucose-induced β-cell apoptosis by affecting the Bcl-2 protein family and caspases 3 and 9. While these pathways are associated with the parent compound, it is plausible that the cellular stress induced by the membrane-disrupting effects of M-DNJ could trigger similar or other stress-response pathways.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a uniform cell number is seeded in each well of your microplate. Use a hemocytometer or an automated cell counter for accurate cell counting.
-
-
Possible Cause 2: Uneven compound distribution.
-
Solution: After adding M-DNJ to the wells, mix gently by tapping the plate or using a plate shaker to ensure even distribution of the compound.
-
-
Possible Cause 3: Edge effects on the microplate.
-
Solution: Avoid using the outermost wells of the microplate as they are more prone to evaporation, which can concentrate the compound and affect cell viability. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to minimize this effect.
-
Problem 2: No significant cytotoxicity observed even at high concentrations.
-
Possible Cause 1: Cell line is resistant to M-DNJ.
-
Solution: Some cell lines may be inherently more resistant to the membrane-disrupting effects of M-DNJ. Consider increasing the incubation time with the compound or using a different, more sensitive cell line for comparison.
-
-
Possible Cause 2: Compound precipitation.
-
Solution: M-DNJ is a hydrophobic molecule. At high concentrations, it may precipitate out of the culture medium. Visually inspect the wells for any signs of precipitation. If observed, consider using a lower concentration range or dissolving the compound in a small amount of a suitable solvent like DMSO before diluting it in the culture medium. Ensure the final solvent concentration is not toxic to the cells.
-
Problem 3: Discrepancy between MTT and LDH assay results.
-
Possible Cause 1: Different endpoints being measured.
-
Solution: The MTT assay measures metabolic activity, which can be affected by factors other than cell death. The LDH assay measures membrane integrity. A compound could potentially reduce metabolic activity without causing immediate membrane lysis.
-
Recommendation: Use both assays in parallel to get a more complete picture of the cytotoxic mechanism. For example, a decrease in the MTT signal without a significant increase in LDH release might suggest a cytostatic effect or an early apoptotic event, rather than immediate necrosis.
-
Data Presentation
Table 1: Cytotoxicity Data for N-nonyldeoxynojirimycin (NN-DNJ), a structural analog of M-DNJ.
| Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |
| Madin-Darby Bovine Kidney (MDBK) | Antiviral Assay | Inhibition of BVDV secretion | 2.5 | [1] |
| Mouse RAW 264.7 Macrophages | Enzyme Inhibition Assay | Inhibition of glucosylceramide synthase | 4 | [1] |
| Human SH-SY5Y Neuroblastoma | Enzyme Inhibition Assay | Inhibition of glucosylceramide synthase | 0.003 | [1] |
Note: The IC50 values presented are for the inhibition of specific biological processes and not direct cytotoxicity. These values can be used as a starting point for designing cytotoxicity experiments.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
N-9-Methoxynonyldeoxynojirimycin (M-DNJ)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of M-DNJ in complete culture medium and add them to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This protocol is for quantifying cell death by measuring the release of LDH from damaged cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
N-9-Methoxynonyldeoxynojirimycin (M-DNJ)
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment period.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Mandatory Visualization
Caption: Experimental workflow for assessing the cytotoxicity of M-DNJ.
Caption: Proposed mechanism of M-DNJ cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The effect of 1-deoxynojirimycin isolated from logging residue of Bagassa guianensis on an in vitro cancer model [frontiersin.org]
- 4. An overview of therapeutic potential of N-alkylated 1-deoxynojirimycin congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in N-9-Methoxynonyldeoxynojirimycin experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-9-Methoxynonyldeoxynojirimycin (MM-DNJ).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for N-9-Methoxynonyldeoxynojirimycin (MM-DNJ)?
A1: N-9-Methoxynonyldeoxynojirimycin (MM-DNJ) is an N-alkylated derivative of deoxynojirimycin (DNJ), which is a potent inhibitor of α-glucosidases.[1] Its primary mechanism involves the inhibition of endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are critical for the proper folding of N-linked glycoproteins. By inhibiting these enzymes, MM-DNJ disrupts the normal processing of glycoproteins, which can affect a wide range of cellular processes, including viral replication and cancer cell signaling.
Q2: What are the potential off-target effects of MM-DNJ?
A2: Besides its primary targets, MM-DNJ and similar N-alkylated DNJ derivatives can have other effects. For instance, they can inhibit the ceramide glucosyltransferase, which is involved in glucosphingolipid biosynthesis. This can lead to alterations in the lipid composition of cell membranes and affect signaling pathways that rely on lipid rafts. Researchers should be aware of these potential off-target effects when interpreting their results.
Q3: How should I properly store and handle MM-DNJ?
A3: N-9-Methoxynonyldeoxynojirimycin hydrochloride is typically supplied as a solid. It should be stored at -20°C. For creating stock solutions, it is advisable to use a sterile aqueous solvent like water or a buffer such as PBS. Once in solution, it should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is a typical working concentration for MM-DNJ in cell culture experiments?
A4: The optimal working concentration of MM-DNJ can vary significantly depending on the cell line and the specific endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Based on studies with similar N-alkylated DNJ compounds, a starting range of 1 µM to 100 µM is often used in cell-based assays. A cell viability assay should always be performed to rule out cytotoxicity at the chosen concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the plate- Pipetting errors | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and practice consistent pipetting technique. |
| No observable effect of MM-DNJ | - Incorrect concentration- Compound degradation- Insufficient incubation time- Cell line is not sensitive | - Perform a dose-response curve to determine the optimal concentration.- Ensure proper storage of the compound and prepare fresh solutions.- Optimize the incubation time for your specific assay.- Verify the expression of the target glucosidases in your cell line. |
| High cytotoxicity observed | - Concentration of MM-DNJ is too high- Solvent toxicity- Contamination | - Perform a cell viability assay (e.g., MTS or MTT) to determine the cytotoxic concentration.- Ensure the final concentration of the solvent (e.g., DMSO, if used) is non-toxic to the cells.- Check for mycoplasma or bacterial contamination in your cell cultures. |
| Inconsistent results in antiviral assays | - Variation in viral titer- Timing of compound addition is critical | - Use a consistent and accurately titered viral stock for all experiments.- Precisely control the timing of MM-DNJ addition relative to viral infection (pre-treatment, co-treatment, or post-treatment). |
Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific cell line and experimental conditions.
Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxicity of MM-DNJ.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Addition: Prepare a serial dilution of MM-DNJ in culture medium. Remove the old medium from the wells and add 100 µL of the MM-DNJ dilutions. Include wells with medium alone (blank) and cells with medium containing the highest concentration of the vehicle (vehicle control).
-
Incubation: Incubate the plate for 24-72 hours, depending on the desired exposure time.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other wells. Express the results as a percentage of the vehicle control.
In Vitro Antiviral Activity Assay
This protocol provides a framework for assessing the antiviral efficacy of MM-DNJ.
-
Cell Seeding: Seed host cells in a 96-well plate to achieve 80-90% confluency on the day of infection.
-
Compound and Virus Addition (Co-treatment example):
-
Prepare dilutions of MM-DNJ in serum-free medium.
-
Prepare a viral suspension at the desired multiplicity of infection (MOI).
-
Mix the MM-DNJ dilutions with the viral suspension.
-
Remove the culture medium from the cells and add 100 µL of the virus/compound mixture to each well.
-
-
Incubation: Incubate for 1-2 hours to allow for viral entry.
-
Medium Replacement: Remove the virus/compound mixture and replace it with 100 µL of complete growth medium containing the same concentration of MM-DNJ.
-
Incubation: Incubate for 24-72 hours, depending on the viral replication cycle.
-
Endpoint Measurement: Assess the antiviral effect using a suitable method, such as:
-
Plaque Assay: To determine the number of infectious virus particles.
-
qRT-PCR: To quantify viral RNA levels.
-
Immunofluorescence: To visualize viral protein expression.
-
Cell Viability Assay: To measure the cytopathic effect of the virus.
-
Signaling Pathways and Experimental Workflows
MM-DNJ's Impact on N-linked Glycoprotein Processing
The following diagram illustrates the mechanism by which MM-DNJ disrupts the proper folding of N-linked glycoproteins in the endoplasmic reticulum.
Caption: MM-DNJ inhibits α-glucosidases I and II, disrupting glycoprotein folding.
Troubleshooting Logic for Inconsistent Results
This diagram outlines a logical workflow for troubleshooting inconsistent experimental outcomes.
Caption: A stepwise approach to troubleshooting inconsistent experimental results.
References
How to minimize off-target effects of N-9-Methoxynonyldeoxynojirimycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-9-Methoxynonyldeoxynojirimycin. The information provided aims to help minimize off-target effects and ensure the successful design and execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-9-Methoxynonyldeoxynojirimycin and what is its primary target?
A1: N-9-Methoxynonyldeoxynojirimycin is an N-alkylated derivative of 1-deoxynojirimycin (DNJ), an iminosugar. Its primary targets are enzymes involved in glucose metabolism, particularly α-glucosidases. These enzymes are crucial for the breakdown of complex carbohydrates. N-alkylated DNJ derivatives are also known potent inhibitors of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of glycosphingolipids.[1][2] The length of the N-alkyl chain, in this case, a nine-carbon chain, significantly influences the inhibitory potency.
Q2: What are the known or potential off-target effects of N-9-Methoxynonyldeoxynojirimycin?
A2: The primary off-target effects of N-alkylated iminosugars like N-9-Methoxynonyldeoxynojirimycin stem from their cross-reactivity with other glycosidases. Due to the structural similarity of the active sites of these enzymes, inhibitors designed for one can often bind to others. The most commonly reported off-targets include:
-
Lysosomal acid α-glucosidase (GAA): Inhibition of this enzyme can interfere with glycogen metabolism.
-
Glucosylceramidase (GBA1 and GBA2): These enzymes are involved in the breakdown of glucosylceramide. Inhibition of these enzymes can lead to the accumulation of this substrate, which is the opposite of the intended effect of GCS inhibition.[3]
-
Intestinal digestive glycosidases: Enzymes like sucrase and isomaltase can also be inhibited, which can lead to gastrointestinal side effects.[3]
Q3: How can I minimize these off-target effects in my experiments?
A3: Minimizing off-target effects requires a multi-pronged approach:
-
Dose-response studies: Use the lowest effective concentration of N-9-Methoxynonyldeoxynojirimycin to achieve the desired on-target effect. A thorough dose-response curve for both on- and off-target enzymes is crucial.
-
Use of selective analogs: If available, consider using analogs of N-9-Methoxynonyldeoxynojirimycin that have been specifically designed for higher selectivity. The structure of the N-alkyl chain can be modified to improve the affinity for the target enzyme over off-targets.
-
Cell line selection: Use cell lines that have a well-characterized expression profile of the target and potential off-target enzymes. This will help in interpreting the results accurately.
-
Control experiments: Include appropriate positive and negative controls in your experiments. This could involve using a less potent or a more selective inhibitor as a comparator.
-
Biochemical assays: Confirm the in-cellulo findings with in-vitro biochemical assays using purified enzymes to directly measure the inhibitory activity against the target and off-target enzymes.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected cellular phenotype observed. | Inhibition of an off-target enzyme. For example, unexpected changes in lysosomal function could indicate inhibition of lysosomal glycosidases. | - Perform a literature search for known off-targets of N-alkylated iminosugars. - Conduct biochemical assays to test the inhibitory activity of your compound against a panel of relevant glycosidases. - Use techniques like siRNA or CRISPR-Cas9 to knockdown the expression of suspected off-target enzymes and see if the phenotype is rescued. |
| Inconsistent results between experiments. | - Variability in cell culture conditions. - Degradation of the compound. - Inconsistent dosage. | - Standardize cell culture protocols, including cell density and passage number. - Aliquot and store the compound at the recommended temperature to avoid repeated freeze-thaw cycles. - Prepare fresh dilutions of the compound for each experiment. |
| Difficulty in achieving desired on-target inhibition without observing off-target effects. | The therapeutic window of the compound is narrow. | - Perform a detailed dose-response analysis to precisely determine the IC50 for both on- and off-target enzymes. - Consider combination therapy with another compound that targets a different pathway to achieve the desired biological effect at a lower concentration of N-9-Methoxynonyldeoxynojirimycin. |
Quantitative Data: Inhibitory Activity of N-Alkylated Deoxynojirimycin Derivatives
The following table summarizes the inhibitory concentrations (IC50) of N-nonyldeoxynojirimycin against various glucosidases. This data can be used as a reference for designing experiments and anticipating potential off-target effects.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| N-nonyldeoxynojirimycin | α-glucosidase | 30.0 ± 0.6 | [4] |
| N-nonyldeoxynojirimycin | Glucosylceramidase (GBA1) | >1000 | [3] |
| N-nonyldeoxynojirimycin | Non-lysosomal Glucosylceramidase (GBA2) | 134 | [5] |
Note: The inhibitory activity can vary depending on the specific assay conditions, enzyme source, and substrate used.
Experimental Protocols
Protocol: Determining the Specificity of N-9-Methoxynonyldeoxynojirimycin using an In-Vitro Glycosidase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of N-9-Methoxynonyldeoxynojirimycin against a panel of glycosidases.
Materials:
-
N-9-Methoxynonyldeoxynojirimycin
-
Purified glycosidases (e.g., α-glucosidase, GBA1, GBA2, sucrase, isomaltase)
-
Chromogenic or fluorogenic glycosidase substrates (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)
-
Assay buffer (specific to each enzyme)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of N-9-Methoxynonyldeoxynojirimycin in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Add the purified enzyme to each well of the 96-well plate.
-
Add the different concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate to each well.
-
Monitor the reaction by measuring the absorbance or fluorescence at regular intervals using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Repeat the assay for each of the off-target glycosidases to determine their respective IC50 values.
-
Calculate the selectivity index by dividing the IC50 for the off-target enzyme by the IC50 for the on-target enzyme. A higher selectivity index indicates greater specificity.
Visualizations
Caption: Glycosphingolipid metabolism and points of inhibition.
References
- 1. An overview of therapeutic potential of N-alkylated 1-deoxynojirimycin congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Potent and Selective Glucosylceramide Synthase Inhibitors from a Library of N-Alkylated Iminosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: N-9-Methoxynonyldeoxynojirimycin (MON-DNJ) Solution Stability
This technical support center provides guidance on the stability of N-9-Methoxynonyldeoxynojirimycin (MON-DNJ) in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that comprehensive stability data for MON-DNJ is limited in the public domain. Therefore, this guide is based on the chemical properties of related N-alkylated deoxynojirimycin derivatives and general principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing MON-DNJ solutions?
A1: For short-term storage (days to weeks), it is recommended to store aqueous solutions of MON-DNJ at 2-8°C and protected from light. For long-term storage, freezing the solution at -20°C or -80°C is advisable. It is crucial to minimize freeze-thaw cycles. The stability of the compound is dependent on the solvent, pH, and storage temperature.
Q2: What factors can affect the stability of MON-DNJ in solution?
A2: The stability of MON-DNJ can be influenced by several factors, including:
-
pH: Solutions with extreme pH values (highly acidic or alkaline) are likely to accelerate the degradation of N-alkylated deoxynojirimycin derivatives. Neutral or slightly acidic pH is generally preferred for better stability.
-
Temperature: Higher temperatures will increase the rate of chemical degradation.
-
Light: Exposure to UV or fluorescent light can potentially lead to photodegradation. Solutions should be stored in amber vials or otherwise protected from light.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.
-
Enzymatic Degradation: If the solution is not sterile, microbial contamination could lead to enzymatic degradation.
Q3: Are there any known degradation pathways for N-alkylated deoxynojirimycin derivatives?
A3: While specific degradation pathways for MON-DNJ have not been extensively reported, potential degradation could involve hydrolysis of the methoxy group or oxidation of the alkyl chain or the piperidine ring. The piperidine alkaloid structure itself is relatively stable.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity of MON-DNJ solution over time. | Chemical degradation of the compound. | - Prepare fresh solutions before each experiment. - Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. - Ensure the pH of the solution is near neutral. - Protect the solution from light. |
| Appearance of unknown peaks in HPLC analysis of the MON-DNJ solution. | Formation of degradation products. | - Perform a forced degradation study to identify potential degradation products. - Adjust storage conditions (e.g., lower temperature, protect from light, use of antioxidants) to minimize degradation. - Re-evaluate the purity of the initial MON-DNJ sample. |
| Precipitation observed in the MON-DNJ solution upon storage. | Poor solubility or degradation leading to insoluble products. | - Verify the solubility of MON-DNJ in the chosen solvent at the storage temperature. - Consider using a different solvent or a co-solvent system. - Filter the solution before use. |
Quantitative Stability Data (Illustrative)
The following table presents hypothetical stability data for MON-DNJ in an aqueous buffer (pH 7.4) to illustrate potential degradation rates under different storage conditions. This data is for illustrative purposes only and should not be considered as experimentally verified.
| Storage Condition | Time Point | Purity (%) | Major Degradant (%) |
| 2-8°C (Protected from Light) | 0 days | 99.8 | < 0.1 |
| 7 days | 99.5 | 0.2 | |
| 30 days | 98.9 | 0.5 | |
| 25°C / 60% RH (Protected from Light) | 0 days | 99.8 | < 0.1 |
| 7 days | 98.2 | 1.1 | |
| 30 days | 95.5 | 2.8 | |
| 40°C / 75% RH (Protected from Light) | 0 days | 99.8 | < 0.1 |
| 7 days | 96.1 | 2.5 | |
| 30 days | 90.3 | 6.2 | |
| Photostability (ICH Q1B) | 0 hours | 99.8 | < 0.1 |
| 1.2 million lux hours | 97.3 | 1.8 | |
| 200 W h/m² | 96.5 | 2.3 |
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method for N-Alkylated Deoxynojirimycin Derivatives
This protocol describes a general method for analyzing the stability of MON-DNJ. This method may require optimization for your specific application.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).
2. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or ELSD.
3. Sample Preparation:
-
Prepare a stock solution of MON-DNJ in a suitable solvent (e.g., water, methanol, or DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.
4. Analysis:
-
Inject 10 µL of the sample solution into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main MON-DNJ peak.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to develop and validate a stability-indicating analytical method.
1. Acid Hydrolysis:
-
Dissolve MON-DNJ in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Dissolve MON-DNJ in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve MON-DNJ in 3% hydrogen peroxide and store at room temperature for 24 hours, protected from light.
4. Thermal Degradation:
-
Store the solid MON-DNJ powder at 105°C for 24 hours.
-
Dissolve the heat-stressed powder in a suitable solvent for HPLC analysis.
5. Photodegradation:
-
Expose a solution of MON-DNJ to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze the solution by HPLC and compare it to a sample stored in the dark.
Visualizations
Overcoming resistance to N-9-Methoxynonyldeoxynojirimycin in viral strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-9-Methoxynonyldeoxynojirimycin (MON-DNJ). The content is designed to address specific issues that may be encountered during experiments aimed at evaluating the efficacy and potential resistance of viral strains to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of MON-DNJ?
A1: MON-DNJ is a host-targeted antiviral agent. It is an iminosugar that competitively inhibits the host endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] These enzymes are critical for the proper folding of viral glycoproteins of many enveloped viruses. By inhibiting these enzymes, MON-DNJ disrupts the calnexin cycle, leading to misfolded viral glycoproteins.[2] This, in turn, can impair virus assembly, reduce virion secretion, and decrease the infectivity of newly produced viral particles.[3]
Q2: Why is MON-DNJ considered to have a high barrier to viral resistance?
A2: MON-DNJ targets host cellular enzymes (α-glucosidases) rather than viral proteins.[4][5] Viruses develop resistance primarily through mutations in their own genes that alter the drug target. Since the target of MON-DNJ is a host protein, the virus cannot directly evolve mutations to overcome the drug's effect without the host cell also changing, which is a much rarer event. This host-targeted mechanism provides a high genetic barrier to the development of resistance.[4][5] One study involving serial passage of Dengue virus in mice treated with a compound containing MON-DNJ found no evidence of true escape mutants.[3]
Q3: What are the potential off-target effects of MON-DNJ?
A3: As an inhibitor of host glucosidases, MON-DNJ can have effects beyond its antiviral activity. Some iminosugars are known to inhibit glycolipid processing enzymes, such as ceramide glucosyltransferase.[6] However, studies have shown that the antiviral activity of MON-DNJ against Dengue virus is primarily due to the inhibition of glycoprotein processing, not glycolipid processing.[7][8] At higher concentrations, researchers should be aware of potential effects on host cell glycoprotein processing and the induction of the Unfolded Protein Response (UPR).
Q4: Can MON-DNJ be used in combination with other antiviral drugs?
A4: Yes, combination therapy is a potential strategy. Because MON-DNJ targets a host pathway, it is unlikely to have antagonistic interactions with antiviral drugs that target specific viral proteins (e.g., polymerases, proteases). Combining MON-DNJ with a direct-acting antiviral could potentially increase efficacy and further reduce the likelihood of resistance emerging to the direct-acting agent.
Troubleshooting Guides
Issue 1: Sub-optimal Antiviral Activity Observed in vitro
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the calculated concentration and the stock solution's integrity. Perform a dose-response experiment to determine the optimal effective concentration (EC50) for your specific virus and cell line. |
| Cell Line or Virus Strain Variability | The sensitivity to MON-DNJ can vary between different cell lines and viral strains.[9] Confirm the susceptibility of your specific experimental system. Consider testing a reference strain with known sensitivity. |
| Drug Stability | Ensure the MON-DNJ solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| High Multiplicity of Infection (MOI) | A very high MOI might overwhelm the capacity of the drug to inhibit viral glycoprotein processing effectively. Optimize the MOI to a level where a clear antiviral effect can be observed. |
| Assay Timing | The timing of drug addition and the endpoint measurement are critical. For optimal results, MON-DNJ should be present during the viral replication cycle. Consider a time-of-addition experiment to determine the most effective window for treatment. |
Issue 2: Investigating Potential Viral Resistance to MON-DNJ
While resistance to MON-DNJ is theoretically low, researchers may wish to investigate this possibility proactively.
| Observation | Experimental Approach |
| Gradual loss of antiviral efficacy over serial passages. | This could indicate the selection of less sensitive viral variants. |
| 1. In Vitro Resistance Selection: | Serially passage the virus in the presence of sub-optimal (EC50) to escalating concentrations of MON-DNJ.[10][11][12] |
| - Control: Passage the virus in parallel without the drug. | |
| - Monitoring: At each passage, titrate the virus to determine its infectivity and perform a dose-response assay to measure any shift in the EC50 of MON-DNJ. | |
| 2. Genotypic Analysis: | If a significant and stable increase in the EC50 is observed, sequence the genome of the putative resistant virus and compare it to the wild-type and control-passaged virus. Look for mutations, particularly in the viral glycoprotein genes. |
| 3. Phenotypic Confirmation: | Introduce any identified mutations into a wild-type infectious clone of the virus using reverse genetics. Test the resulting mutant virus for its susceptibility to MON-DNJ to confirm that the mutation(s) confer reduced sensitivity. |
| 4. Fitness Cost Assessment: | Compare the replication kinetics of the putative resistant virus to the wild-type virus in the absence of the drug. Resistance mutations can sometimes come at a fitness cost to the virus.[13] |
Quantitative Data Summary
Table 1: In Vitro Antiviral Activity of MON-DNJ and Other Iminosugars against Various Viruses
| Compound | Virus | Cell Line | Assay | EC50 / IC50 | Reference |
| MON-DNJ (UV-4B) | Dengue Virus (DENV-2) | MDMΦs | Plaque Assay | ~1.2 - 10.6 µM | [7][14] |
| MON-DNJ (UV-4B) | Dengue Virus (multiple serotypes) | Vero | Virus Yield Reduction | Low micromolar | [15] |
| MON-DNJ (UV-4B) | Influenza A (H1N1, H3N2), Influenza B | MDCK | Plaque Assay | Strain-dependent | [9] |
| NN-DNJ | Dengue Virus (DENV-2) | MDMΦs | Plaque Assay | ~1.2 - 10.6 µM | [7] |
| NN-DNJ | Influenza A (H3N1, H3N2, H1N1) | MDCK | Plaque Assay | Low micromolar | [1] |
| NB-DNJ | Dengue Virus (DENV-2) | MDMΦs | Plaque Assay | >30 µM | [16] |
| Celgosivir | Dengue Virus (DENV-2) | MDMΦs | Plaque Assay | 5 µM | [8] |
MDMΦs: Monocyte-Derived Macrophages EC50: 50% Effective Concentration IC50: 50% Inhibitory Concentration
Key Experimental Protocols
Protocol 1: In Vitro Antiviral Efficacy Assay (Plaque Reduction Assay)
-
Cell Seeding: Seed susceptible cells (e.g., Vero, MDCK) in 6-well or 12-well plates to form a confluent monolayer.
-
Drug Preparation: Prepare serial dilutions of MON-DNJ in serum-free medium.
-
Infection: Aspirate the cell culture medium and infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces countable plaques (e.g., 50-100 plaques per well) for 1 hour at 37°C.
-
Treatment: After the 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS. Add the prepared MON-DNJ dilutions in an overlay medium (e.g., containing 1% methylcellulose or agarose). Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a solution such as crystal violet.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the virus-only control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Selection for Viral Resistance
-
Initial Infection: Infect a T-25 flask of susceptible cells with the wild-type virus at a low MOI (e.g., 0.01) in the presence of MON-DNJ at a concentration equal to its EC50.
-
Virus Amplification: Incubate the culture until cytopathic effect (CPE) is observed. If no CPE is observed, incubate for a set period (e.g., 5-7 days).
-
Serial Passage: Harvest the supernatant containing the virus from the first passage. Use this virus to infect a fresh flask of cells, again in the presence of MON-DNJ at the same or a slightly increased concentration (e.g., 2x EC50).
-
Escalating Concentrations: Continue this serial passage, gradually increasing the concentration of MON-DNJ as the virus demonstrates the ability to replicate at the previous concentration.
-
Parallel Control: In parallel, passage the virus in the absence of MON-DNJ to control for mutations that may arise due to cell culture adaptation.
-
Phenotypic Analysis: At regular intervals (e.g., every 5 passages), harvest the virus and determine its susceptibility to MON-DNJ using the plaque reduction assay described above to check for a shift in the EC50.
-
Genotypic Analysis: If a stable resistant phenotype is observed, extract viral RNA, perform RT-PCR to amplify relevant genes (especially glycoproteins), and sequence to identify potential resistance-conferring mutations.
Visualizations
References
- 1. Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iminosugar antivirals: the therapeutic sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. twistbioscience.com [twistbioscience.com]
- 5. Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases—Not Glycolipid Processing Enzymes | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Study of the Mechanism of Antiviral Action of Iminosugar Derivatives against Bovine Viral Diarrhea Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases—Not Glycolipid Processing Enzymes | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Iminosugars: Promising therapeutics for influenza infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TMC125 Displays a High Genetic Barrier to the Development of Resistance: Evidence from In Vitro Selection Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro resistance selection with doravirine (MK-1439), a novel nonnucleoside reverse transcriptase inhibitor with distinct mutation development pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro selection of variants of human immunodeficiency virus type 1 resistant to 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutations conferring zanamivir resistance in human influenza virus N2 neuraminidases compromise virus fitness and are not stably maintained in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Unexpected Results from N-9-Methoxynonyldeoxynojirimycin (N-9-MN-DNJ) Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with N-9-Methoxynonyldeoxynojirimycin (N-9-MN-DNJ).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for N-9-Methoxynonyldeoxynojirimycin (N-9-MN-DNJ)?
A1: N-9-Methoxynonyldeoxynojirimycin is an iminosugar that primarily acts as an inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in glucosphingolipid (GSL) biosynthesis. This inhibition leads to a reduction in the levels of most GSLs within the cell.
Q2: What are the expected outcomes of successful N-9-MN-DNJ treatment?
A2: The primary expected outcome is a significant reduction in the cellular levels of glucosphingolipids. This can be observed through techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or mass spectrometry of extracted cellular lipids. Phenotypically, this may lead to alterations in cellular processes where GSLs play a crucial role, such as cell signaling, adhesion, and membrane dynamics.
Q3: Are there any known off-target effects of deoxynojirimycin analogues?
A3: Yes, some N-alk(en)yl-deoxynojirimycin analogues have been shown to inhibit endoplasmic reticulum (ER) α-glucosidases I and II. This can interfere with N-linked oligosaccharide processing of glycoproteins, leading to the accumulation of free oligosaccharides and potentially inducing ER stress.
Troubleshooting Guides
This section addresses specific unexpected results that may be encountered during N-9-MN-DNJ treatment.
Issue 1: Unexpected Decrease in Cell Viability or Proliferation
Question: I treated my cells with N-9-MN-DNJ to inhibit glycolipid synthesis, but I'm observing a significant decrease in cell viability and/or a reduction in cell proliferation. Is this expected?
Answer: While the primary target of N-9-MN-DNJ is glucosphingolipid synthesis, unexpected cytotoxicity can occur. This could be due to several factors, including off-target effects or the specific sensitivity of your cell line. A related compound, Nonoxynol-9 (N-9), has been shown to induce apoptosis through the activation of caspase-3.[1] Although structurally different, it is plausible that N-9-MN-DNJ could have similar effects in some cellular contexts.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting decreased cell viability.
Experimental Protocols:
-
Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of N-9-MN-DNJ concentrations for various time points (e.g., 24, 48, 72 hours).
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Trypan Blue Exclusion Assay for Cell Viability:
-
Harvest cells after N-9-MN-DNJ treatment.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
-
-
Caspase-3 Activation Assay (Western Blot):
-
Lyse cells treated with N-9-MN-DNJ and a vehicle control.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for cleaved caspase-3.
-
Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the bands. An increase in the cleaved caspase-3 band indicates apoptosis induction.
-
Quantitative Data:
| Parameter | Cell Line | N-9-MN-DNJ Concentration | Incubation Time | Result |
| IC50 | Varies | Dependent on cell line | 48-72 hours | Refer to literature for specific cell line |
| Apoptosis | Endometrial Explants | 0.01-1% (for N-9) | 24 hours | Dose-dependent increase in DNA fragmentation and caspase activity[1] |
Note: The apoptosis data is for Nonoxynol-9 and serves as a potential reference point for investigating similar effects with N-9-MN-DNJ.
Issue 2: Altered Lysosomal Morphology and Function
Question: After treating my cells with N-9-MN-DNJ, I've noticed an increase in the number and size of vesicular structures in the cytoplasm, and my lysosomal staining with LysoTracker looks abnormal. What could be happening?
Answer: N-9-MN-DNJ, by inhibiting GSL synthesis, can alter the composition of cellular membranes, including lysosomal membranes. This can lead to changes in lysosomal morphology, pH, and function. Additionally, the accumulation of free oligosaccharides due to off-target inhibition of ER glucosidases could potentially lead to lysosomal stress.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting altered lysosomes.
Experimental Protocols:
-
Lysosomal Staining with LysoTracker:
-
Culture cells on coverslips or in imaging-compatible plates.
-
Treat with N-9-MN-DNJ as required.
-
Incubate cells with 50-75 nM LysoTracker Red DND-99 in pre-warmed media for 30-60 minutes at 37°C.
-
Replace the staining solution with fresh media.
-
Visualize the stained lysosomes using fluorescence microscopy.
-
-
Autophagy Flux Assay (LC3-II Western Blot):
-
Treat cells with N-9-MN-DNJ in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the experiment.
-
Lyse the cells and perform a Western blot as described above.
-
Probe the membrane with an antibody against LC3. The conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II, is a marker of autophagy. An accumulation of LC3-II in the presence of a lysosomal inhibitor indicates increased autophagic flux.
-
Signaling Pathway:
Caption: Potential pathway for N-9-MN-DNJ-induced autophagy modulation.
Issue 3: Induction of Endoplasmic Reticulum (ER) Stress
Question: I suspect my cells are undergoing ER stress after N-9-MN-DNJ treatment. How can I confirm this?
Answer: As some deoxynojirimycin analogues can inhibit ER glucosidases, it is plausible that N-9-MN-DNJ could induce the Unfolded Protein Response (UPR), a hallmark of ER stress. A key indicator of UPR activation is the upregulation of the chaperone protein GRP78 (also known as BiP).
Troubleshooting Workflow:
Caption: Workflow for troubleshooting ER stress.
Experimental Protocols:
-
GRP78 Western Blot:
-
Following treatment with N-9-MN-DNJ, lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and Western blotting as previously described.
-
Probe the membrane with a primary antibody specific for GRP78.
-
An increase in the GRP78 band intensity compared to the vehicle control indicates the induction of ER stress.
-
Signaling Pathway:
Caption: Potential pathway for N-9-MN-DNJ-induced ER stress.
References
Improving the bioavailability of N-9-Methoxynonyldeoxynojirimycin in vivo
This technical support center provides researchers, scientists, and drug development professionals with essential information for working with N-9-Methoxynonyldeoxynojirimycin (MM-DNJ), also known as UV-4, MON-DNJ, or SP-187. The following troubleshooting guides and FAQs address common issues encountered during in vivo experiments aimed at improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is N-9-Methoxynonyldeoxynojirimycin (MM-DNJ) and what is its primary mechanism of action?
A1: N-9-Methoxynonyldeoxynojirimycin (MM-DNJ) is an N-alkylated derivative of 1-deoxynojirimycin (DNJ), an iminosugar. Its primary mechanism of action is the inhibition of host endoplasmic reticulum (ER) resident α-glucosidases I and II.[1] This inhibition disrupts the normal processing of N-linked glycans on glycoproteins, leading to misfolded proteins. This mechanism is particularly relevant for its antiviral activity, as many enveloped viruses rely on host cell glycosylation machinery for the proper folding and function of their envelope glycoproteins.[1]
Q2: What is the rationale for N-alkylation of deoxynojirimycin?
A2: The parent compound, 1-deoxynojirimycin (DNJ), is highly water-soluble and can have low oral bioavailability and in vivo instability.[2] N-alkylation, such as the addition of the 9-methoxynonyl chain in MM-DNJ, is a strategy to increase the lipophilicity of the molecule. This modification can improve its pharmacokinetic properties, including absorption, distribution, and cellular uptake, potentially leading to enhanced biological activity and bioavailability. Derivatization of iminosugars with aliphatic side chains has been extensively studied to improve these characteristics.
Q3: Is there clinical data on the pharmacokinetics of MM-DNJ in humans?
A3: Yes, a Phase 1a clinical trial (NCT02061358) has been conducted on the hydrochloride salt of MM-DNJ, known as UV-4B. The study evaluated single ascending oral doses in healthy subjects and found that UV-4B was rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) ranging from 0.5 to 1 hour.[1] Exposure (as measured by AUC and Cmax) increased in approximate proportion to the dose, and the compound was well-tolerated at doses up to 1000 mg.[1]
Q4: What are the common challenges or side effects observed with iminosugar-based drugs like MM-DNJ?
A4: A known complication with orally delivered iminosugars is gastrointestinal distress, such as diarrhea. This is often due to the inhibition of intestinal α-glucosidases like the sucrase-isomaltase complex, which are involved in carbohydrate digestion. For some N-alkylated DNJ derivatives, increased hydrophobicity can lead to longer retention in the gastrointestinal system, which could exacerbate these effects. However, in the Phase 1a study of UV-4B, single oral doses were well-tolerated with no dose-dependent increases in adverse events observed.[1]
Troubleshooting Guide for In Vivo Experiments
This guide addresses specific issues that may be encountered during preclinical in vivo studies of MM-DNJ.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or Variable Oral Bioavailability | Poor Solubility/Formulation: MM-DNJ hydrochloride (UV-4B) is a salt, but the free base may have different solubility. The chosen vehicle may not be optimal for absorption. | 1. Vehicle Selection: Test different vehicles for suspension or solubilization. Common options include water, saline, or 0.5% carboxymethylcellulose. For lipophilic compounds, formulations with PEG400 or Labrasol can be considered.[3] 2. pH Adjustment: Ensure the pH of the formulation is suitable for administration and stability. 3. Particle Size: If using a suspension, ensure uniform and small particle size to aid dissolution. |
| Inconsistent Pharmacokinetic (PK) Profile | Gastrointestinal Effects: High doses may inhibit intestinal enzymes, affecting gut motility and absorption. Food Effects: Presence of food in the stomach can alter absorption rates. | 1. Dose-Response Study: Conduct a dose-ranging study to identify a dose that is effective without causing significant GI effects. The preclinical efficacy of UV-4B in mice has been demonstrated at doses between 50-150 mg/kg.[4] 2. Fasting: Standardize experiments by fasting animals overnight before oral administration to minimize variability from food effects.[1][3][5] |
| Lack of In Vivo Efficacy Despite In Vitro Potency | Insufficient Target Site Exposure: The compound may not be reaching the target tissue/cells at a high enough concentration. Rapid Metabolism/Clearance: The compound may be quickly eliminated from the body. | 1. Conduct a Full PK Study: Determine key parameters like Cmax, AUC, and half-life in your animal model to understand the exposure profile. 2. Correlate PK with Pharmacodynamics (PD): Measure target engagement (e.g., inhibition of α-glucosidase activity in a relevant tissue) at different time points post-dosing. 3. Adjust Dosing Regimen: Based on the half-life, consider adjusting the dosing frequency (e.g., from once daily to TID) to maintain therapeutic concentrations. Efficacy studies with UV-4B in mice often use a three-times-a-day (TID) dosing schedule.[4] |
| Animal Distress Post-Administration | Improper Gavage Technique: Incorrect placement of the gavage needle can cause injury to the esophagus or trachea. Formulation Irritation: The vehicle or high concentration of the compound may be irritating to the gastric mucosa. | 1. Refine Gavage Technique: Ensure proper training and use a gavage needle with a rounded tip appropriate for the animal's size.[1] 2. Formulation Assessment: Evaluate the tolerability of the vehicle alone (vehicle control group). Consider reducing the concentration and increasing the volume (within acceptable limits) if irritation is suspected. |
Data Presentation
Human Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of UV-4B (MM-DNJ hydrochloride) after single oral doses in healthy human subjects.
Table 1: Plasma Pharmacokinetic Parameters of UV-4B in Humans
| Dose (mg) | N | Cmax (ng/mL) Mean (SD) | Tmax (h) Median (Range) | AUC0-last (hng/mL) Mean (SD) | AUC0-inf (hng/mL) Mean (SD) |
| 3 | 6 | 13.9 (4.1) | 0.75 (0.5 - 1.0) | 39.5 (10.1) | 43.1 (10.9) |
| 10 | 6 | 45.4 (10.4) | 0.52 (0.5 - 1.0) | 139 (29) | 144 (29) |
| 30 | 6 | 142 (36) | 0.75 (0.5 - 1.0) | 439 (105) | 452 (106) |
| 90 | 6 | 431 (105) | 0.75 (0.5 - 1.5) | 1430 (250) | 1450 (250) |
| 180 | 6 | 884 (241) | 1.00 (0.5 - 1.5) | 3100 (838) | 3150 (845) |
| 360 | 6 | 1880 (519) | 1.00 (0.5 - 1.5) | 6820 (1710) | 6940 (1730) |
| 720 | 6 | 3500 (1040) | 1.00 (0.5 - 2.0) | 13300 (3710) | 13500 (3740) |
| 1000 | 6 | 4250 (1480) | 1.00 (0.5 - 2.0) | 17100 (5960) | 17300 (5990) |
Data adapted from the NCT02061358 clinical trial publication.
Preclinical Efficacy Data
Table 2: Dose-Dependent Survival in Mice Infected with Influenza A (H3N2) and Treated with UV-4B
| Treatment Group | Dose (mg/kg/dose, TID) | N | Percent Survival |
| Placebo | 0 | 20 | 0% |
| UV-4B | 50 | 20 | 30% |
| UV-4B | 75 | 20 | 90% |
| UV-4B | 100 | 20 | 50% |
| UV-4B | 150 | 20 | 70% |
Data adapted from a preclinical study of UV-4B in a lethal mouse model of influenza.[4]
Experimental Protocols
Protocol: Oral Bioavailability Study in Rats
This protocol provides a general framework for determining the oral bioavailability of MM-DNJ in a rat model.
1. Materials and Equipment:
-
MM-DNJ (or its hydrochloride salt, UV-4B)
-
Vehicle (e.g., 0.5% w/v Hydroxypropyl methylcellulose in water)
-
Sprague-Dawley rats (jugular vein catheterized for serial sampling)
-
Oral gavage needles (stainless steel, rounded tip)
-
Syringes
-
Blood collection tubes (e.g., with EDTA anticoagulant)
-
Centrifuge
-
Analytical equipment for quantification (e.g., LC-MS/MS)
2. Procedure:
-
Animal Preparation: Fast rats overnight (approx. 12-16 hours) prior to dosing, with free access to water.
-
Formulation Preparation: Prepare the dosing formulation of MM-DNJ. For oral administration, a suspension in 0.5% HPMC can be used. For intravenous (IV) administration (required to calculate absolute bioavailability), a solubilized form in a suitable vehicle (e.g., saline or DMSO:PEG300) is needed.[3]
-
Dosing:
-
Blood Sampling: Collect blood samples (~200 µL) from the jugular vein cannula at predetermined time points. Suggested time points: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[4] Place samples into EDTA tubes.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.[4] Store plasma samples at -70°C or below until analysis.
-
Sample Analysis: Quantify the concentration of MM-DNJ in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of ER α-glucosidases by MM-DNJ disrupts viral glycoprotein folding.
Experimental Workflow Diagram
Caption: Workflow for determining the oral bioavailability of MM-DNJ in a rat model.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.7. Oral bioavailability study [bio-protocol.org]
- 5. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting N-9-Methoxynonyldeoxynojirimycin treatment duration for optimal efficacy
This technical support guide provides troubleshooting advice and frequently asked questions for researchers using N-9-Methoxynonyldeoxynojirimycin (MM-DNJ), also known as UV-4, to help optimize experimental design and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for N-9-Methoxynonyldeoxynojirimycin (MM-DNJ)?
A1: N-9-Methoxynonyldeoxynojirimycin is an iminosugar that functions as a host-targeting antiviral by inhibiting endoplasmic reticulum (ER) α-glucosidases, particularly α-glucosidase I. This enzyme is critical for the initial steps of N-linked glycoprotein folding. By inhibiting this enzyme, MM-DNJ prevents the proper folding of viral envelope glycoproteins, leading to their degradation and a reduction in the production of infectious viral particles.[1][2]
Q2: What is a recommended starting point for treatment duration in cell culture experiments?
A2: For in vitro experiments, a common starting point is to pre-treat cells for 48 to 72 hours before viral infection.[3][4] This duration allows for sufficient inhibition of host cell glucosidases and reduction of glycolipids.[4] The optimal duration, however, will be dependent on the specific cell type, virus, and experimental endpoint.
Q3: How can I determine the optimal concentration of MM-DNJ for my experiment?
A3: It is crucial to perform a dose-response curve to determine the 50% effective concentration (EC50) for your specific virus-cell system. Concurrently, a cytotoxicity assay (e.g., MTT, LDH) should be run to determine the 50% cytotoxic concentration (CC50). The optimal concentration will be well below the CC50 while providing a significant antiviral effect.
Q4: Can MM-DNJ be used in vivo?
A4: Yes, MM-DNJ (UV-4) has been evaluated in animal models. For instance, a single dose has been shown to protect mice from lethal infections with viruses like influenza and dengue, even when administered up to 48 hours post-infection.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Antiviral Efficacy | 1. Insufficient Treatment Duration: The pre-treatment time may not be long enough to achieve adequate inhibition of α-glucosidase I. 2. Suboptimal Drug Concentration: The concentration used may be below the EC50 for the specific virus and cell line. 3. Virus Insensitivity: The virus may not be highly dependent on the host N-linked glycosylation pathway. | 1. Extend Pre-treatment Duration: Increase the pre-treatment time to 72 hours or longer, ensuring to monitor for cytotoxicity. 2. Optimize Concentration: Perform a dose-response experiment to determine the EC50. 3. Consult Literature: Review literature for the specific virus to confirm its sensitivity to glucosidase inhibitors. |
| High Cytotoxicity Observed | 1. Treatment Duration is Too Long: Prolonged exposure can be toxic to some cell lines. 2. Drug Concentration is Too High: The concentration may be approaching or exceeding the CC50. 3. Cell Line Sensitivity: The specific cell line may be particularly sensitive to the inhibition of glycoprotein processing. | 1. Reduce Treatment Duration: Decrease the overall time cells are exposed to the drug. 2. Perform Cytotoxicity Assay: Determine the CC50 and use a concentration well below this value. A typical starting point is 1/10th of the CC50. 3. Test Different Cell Lines: If possible, try a different host cell line for your virus. |
| Inconsistent Results Between Experiments | 1. Variability in Cell Health/Density: Differences in cell confluence or passage number can affect results. 2. Drug Stability: Improper storage or handling of the MM-DNJ compound. 3. Infection Multiplicity (MOI): Variation in the amount of virus used for infection. | 1. Standardize Cell Culture: Use cells within a consistent passage range and seed at the same density for each experiment. 2. Proper Drug Handling: Store MM-DNJ as recommended by the manufacturer, typically as aliquots at -20°C or -80°C. 3. Use a Consistent MOI: Carefully titrate your virus stock and use a standardized MOI for all infections. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of MM-DNJ (UV-4) and a related compound, Miglustat, against Hepatitis A Virus (HAV). This data is useful for designing initial dose-response experiments.
| Compound | Virus | Cell Line | IC50 | 95% Confidence Interval |
| MM-DNJ (UV-4) | HAV | Huh-7.5 | 8.05 µM | 6.410 to 10.10 µM |
| Miglustat | HAV | Huh-7.5 | 32.13 µM | 27.75 to 37.21 µM |
Data extracted from ASM Journals.[3]
Experimental Protocols
Protocol: In Vitro Antiviral Efficacy and Cytotoxicity Assay
This protocol outlines a general procedure for determining the EC50 and CC50 of MM-DNJ in a cell culture model.
1. Cell Seeding:
-
Culture cells in a suitable medium and seed them into 96-well plates at a density that will result in 80-90% confluence at the time of infection.
-
Incubate for 24 hours at 37°C, 5% CO2.
2. Drug Preparation and Pre-treatment:
-
Prepare a stock solution of MM-DNJ in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of MM-DNJ in culture medium to create a range of concentrations to be tested.
-
Remove the old medium from the cells and add the medium containing the different drug concentrations. Include a "cells only" control with no drug.
-
Incubate for 48-72 hours.
3. Viral Infection:
-
After the pre-treatment period, remove the drug-containing medium.
-
Infect the cells with the virus at a pre-determined Multiplicity of Infection (MOI). Include a "no virus" control.
-
Allow the virus to adsorb for 1-2 hours.
-
Remove the inoculum and add back the fresh medium containing the corresponding MM-DNJ concentrations.
4. Incubation and Endpoint Analysis:
-
Incubate the plates for a duration appropriate for the virus replication cycle (e.g., 24, 48, or 72 hours).
-
For Antiviral Efficacy (EC50): Harvest the supernatant or cell lysate. Quantify viral replication using a suitable method, such as:
-
Plaque Assay: To determine infectious virus titer.
-
qRT-PCR: To quantify viral RNA.
-
ELISA/Western Blot: To quantify viral protein.
-
-
For Cytotoxicity (CC50): Use a parallel plate that was not infected. Add a viability reagent (e.g., MTT, MTS, or CellTiter-Glo®) and measure according to the manufacturer's protocol.
5. Data Analysis:
-
Calculate the percentage of viral inhibition and cell viability for each drug concentration relative to the untreated controls.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 and CC50 values.
Visualizations
Signaling Pathway
Caption: Mechanism of MM-DNJ action in the ER.
Experimental Workflow
References
Technical Support Center: N-9-Methoxynonyldeoxynojirimycin (M-9-DNJ) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-9-Methoxynonyldeoxynojirimycin (M-9-DNJ), a potent inhibitor of α-glucosidases.
Frequently Asked Questions (FAQs)
Q1: What is N-9-Methoxynonyldeoxynojirimycin (M-9-DNJ) and what is its primary mechanism of action?
A1: N-9-Methoxynonyldeoxynojirimycin (M-9-DNJ) is an iminosugar, a class of compounds that are structural mimics of monosaccharides. Its primary mechanism of action is the competitive inhibition of α-glucosidase enzymes. These enzymes are crucial for the breakdown of complex carbohydrates into glucose. By inhibiting these enzymes, M-9-DNJ can delay glucose absorption.
Q2: What are the common applications of M-9-DNJ in research?
A2: M-9-DNJ is primarily used in research to:
-
Investigate the role of α-glucosidases in various biological processes.
-
Study the effects of inhibiting carbohydrate metabolism.
-
Explore its potential as a therapeutic agent for conditions like type 2 diabetes and certain viral infections where host cell glucosidases are involved in viral glycoprotein processing.
Q3: How should I store and handle M-9-DNJ?
A3: M-9-DNJ is typically supplied as a hydrochloride salt, which is a stable, crystalline solid. It should be stored in a well-sealed container, protected from light and moisture, at -20°C for long-term storage. For short-term use, it can be stored at 4°C. When preparing solutions, use sterile, high-purity solvents.
Q4: What are the expected off-target effects of M-9-DNJ?
A4: As an iminosugar, M-9-DNJ may exhibit some off-target effects. The N-alkyl chain can influence its interaction with other cellular targets. Some N-alkylated iminosugars have been shown to affect glucosylceramide synthase, which is involved in sphingolipid metabolism. It is crucial to include appropriate controls to assess potential off-target effects in your specific experimental system.
Troubleshooting Guides
This section addresses common issues encountered during experiments with M-9-DNJ.
Issue 1: Inconsistent or No Inhibition in Alpha-Glucosidase Assay
Possible Causes and Solutions:
-
Incorrect Assay Conditions:
-
pH: α-glucosidases have an optimal pH range. Ensure your buffer pH is appropriate for the specific enzyme you are using (e.g., pH 6.8 for yeast α-glucosidase).
-
Temperature: The enzyme activity is temperature-dependent. Maintain a constant temperature (e.g., 37°C) throughout the assay.
-
Incubation Times: Pre-incubation of the enzyme with M-9-DNJ before adding the substrate is often necessary to allow for binding. Optimize this pre-incubation time.
-
-
Substrate Concentration: The concentration of the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG) can affect the apparent IC50 value. Ensure you are using a substrate concentration that is appropriate for the enzyme's Km.
-
Enzyme Activity: The enzyme may have lost activity due to improper storage or handling. Always run a positive control (enzyme without inhibitor) to confirm enzyme activity.
-
M-9-DNJ Degradation: While generally stable, improper storage or repeated freeze-thaw cycles of M-9-DNJ solutions could lead to degradation. Prepare fresh solutions or use aliquots.
Workflow for Troubleshooting Alpha-Glucosidase Assay
Validation & Comparative
A Comparative Guide to N-9-Methoxynonyldeoxynojirimycin and N-Nonyldeoxynojirimycin (NN-DNJ) Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two deoxynojirimycin (DNJ) derivatives, N-9-Methoxynonyldeoxynojirimycin (MON-DNJ), also known as UV-4B, and N-Nonyldeoxynojirimycin (NN-DNJ). Both are iminosugars that function as glucosidase inhibitors, a class of compounds with therapeutic potential, particularly as broad-spectrum antiviral agents.
At a Glance: Comparative Efficacy
| Compound | Target | Assay | Efficacy Metric (IC50/EC50) | Reference |
| N-9-Methoxynonyldeoxynojirimycin (MON-DNJ/UV-4B) | Influenza A and B viruses | Antiviral Assay (in primary human bronchial epithelial cells) | EC50: 82 to > 500 µM | [1] |
| Dengue Virus (DENV) | Antiviral Assay (in Vero cells) | See Note 1 | [2] | |
| ER α-glucosidase I | Enzyme Inhibition Assay | IC50: 0.16 µM | ||
| ER α-glucosidase II | Enzyme Inhibition Assay | IC50: 1.8 µM | ||
| N-Nonyldeoxynojirimycin (NN-DNJ) | Acid α-glucosidase | Enzyme Inhibition Assay | IC50: 0.42 µM | [2][3] |
| α-1,6-glucosidase | Enzyme Inhibition Assay | IC50: 8.4 µM | [2][3] | |
| Bovine Viral Diarrhea Virus (BVDV) | Antiviral Assay (in MDBK cells) | IC50: 2.5 µM | [3] | |
| Dengue Virus (DENV) | Antiviral Assay (in primary dendritic cells) | IC50: 3.3 µM |
Note 1: While specific EC50 values for MON-DNJ against Dengue virus were not found in the direct comparative studies, its progression to clinical trials as a lead candidate for DENV treatment suggests significant in vitro and in vivo efficacy. One study noted its potent in vitro activity against multiple isolates of all four DENV serotypes.[2]
Mechanism of Action: Targeting Host Glycosylation
Both MON-DNJ and NN-DNJ exert their primary effects by inhibiting host endoplasmic reticulum (ER)-resident α-glucosidases I and II.[1][2] These enzymes are crucial for the proper folding of N-linked glycoproteins of many enveloped viruses. By inhibiting these host enzymes, the iminosugars disrupt the normal processing of viral glycoproteins, leading to misfolded proteins and ultimately interfering with the assembly and secretion of infectious viral particles. This host-targeted mechanism of action suggests a higher barrier to the development of viral resistance.
Caption: Signaling pathway of iminosugar-based glucosidase inhibition.
Experimental Protocols
α-Glucosidase Inhibition Assay
A common method to determine the inhibitory activity of compounds against α-glucosidase involves a spectrophotometric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
Workflow:
Caption: Workflow for a typical α-glucosidase inhibition assay.
Detailed Steps:
-
Solutions of α-glucosidase, the test compound (MON-DNJ or NN-DNJ) at various concentrations, and pNPG are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
The enzyme and inhibitor are pre-incubated together for a short period (e.g., 5-10 minutes) at 37°C.
-
The reaction is initiated by the addition of the pNPG substrate.
-
The reaction mixture is incubated for a defined time (e.g., 20-30 minutes) at 37°C.
-
The reaction is terminated by adding a stop solution, such as sodium carbonate.
-
The absorbance of the resulting p-nitrophenol is measured spectrophotometrically at 405 nm.
-
The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Antiviral Activity Assay (Virus Yield Reduction Assay)
This assay is used to determine the concentration of a compound required to reduce the production of infectious virus particles by 50% (EC50).
Workflow:
Caption: General workflow for a virus yield reduction assay.
Detailed Steps:
-
A monolayer of susceptible host cells (e.g., Madin-Darby canine kidney (MDCK) cells for influenza, or Vero cells for Dengue virus) is prepared in multi-well plates.
-
The cells are infected with the virus at a specific multiplicity of infection (MOI).
-
After a short adsorption period, the virus inoculum is removed, and the cells are washed.
-
Media containing various concentrations of the test compound (MON-DNJ or NN-DNJ) is added to the wells.
-
The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 24-72 hours).
-
The culture supernatant, containing progeny virus, is harvested.
-
The amount of infectious virus in the supernatant is quantified using a suitable method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
The EC50 value is calculated by plotting the reduction in viral titer against the concentration of the test compound.
Discussion and Conclusion
Both N-9-Methoxynonyldeoxynojirimycin (MON-DNJ/UV-4B) and N-Nonyldeoxynojirimycin (NN-DNJ) are potent inhibitors of α-glucosidases with demonstrated antiviral activity. The addition of a nine-carbon alkyl chain in NN-DNJ significantly enhances its inhibitory activity compared to the parent deoxynojirimycin molecule. The further modification of this chain with a terminal methoxy group in MON-DNJ appears to maintain or potentially enhance this antiviral efficacy, particularly against clinically relevant viruses like Dengue and influenza, leading to its advancement into clinical trials.
References
- 1. escholarship.org [escholarship.org]
- 2. Randomized single oral dose phase 1 study of safety, tolerability, and pharmacokinetics of Iminosugar UV-4 Hydrochloride (UV-4B) in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-9-Methoxynonyldeoxynojirimycin and Other Iminosugar Inhibitors
A deep dive into the comparative efficacy and mechanisms of N-9-Methoxynonyldeoxynojirimycin (MM-DNJ), Miglustat, and Miglitol, offering a comprehensive resource for researchers and drug developers in the field of iminosugar therapeutics.
Iminosugar inhibitors have emerged as a significant class of therapeutic agents, leveraging their structural mimicry of monosaccharides to competitively inhibit glycosidases. This inhibitory action disrupts crucial biological processes, including glycoprotein and glycolipid metabolism, leading to applications in a range of diseases from viral infections to lysosomal storage disorders. This guide provides a detailed comparison of N-9-Methoxynonyldeoxynojirimycin with two clinically approved iminosugar inhibitors, N-butyldeoxynojirimycin (Miglustat) and N-hydroxyethyldeoxynojirimycin (Miglitol).
At a Glance: Comparative Inhibitory Activity
The therapeutic potential of iminosugar inhibitors is intrinsically linked to their potency and selectivity against specific glycosidases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of N-9-Methoxynonyldeoxynojirimycin and its close analogs against key enzymes, alongside comparative data for Miglustat and Miglitol.
| Compound | Target Enzyme | IC50 Value (µM) | Therapeutic Area |
| N-nonyldeoxynojirimycin (NN-DNJ) | α-glucosidase | 0.42[1] | Antiviral, Glycogen Storage Diseases |
| α-1,6-glucosidase | 8.4[1] | Glycogen Storage Diseases | |
| N-butyldeoxynojirimycin (Miglustat) | Glucosylceramide Synthase | Not specified, but effective in vivo[2][3] | Gaucher Disease, Niemann-Pick Type C |
| α-glucosidases | Weak inhibitor[4] | - | |
| N-hydroxyethyldeoxynojirimycin (Miglitol) | α-glucosidases (intestinal) | Potent inhibitor | Type 2 Diabetes |
Note: Data for N-9-Methoxynonyldeoxynojirimycin is represented by its close structural analog, N-nonyldeoxynojirimycin (NN-DNJ), which shares a nine-carbon alkyl chain.
Mechanism of Action: A Tale of Two Targets
The primary mechanism of action for these iminosugars involves the inhibition of specific glycosidases, leading to distinct therapeutic outcomes.
N-9-Methoxynonyldeoxynojirimycin and its analogs, such as NN-DNJ, are potent inhibitors of ER α-glucosidases I and II. These enzymes are critical for the proper folding of viral glycoproteins. By inhibiting these enzymes, N-alkylated DNJ derivatives disrupt the viral life cycle, preventing the assembly and secretion of new, infectious virions. This broad-spectrum antiviral activity has been demonstrated against a range of enveloped viruses.[5][6]
Miglustat (N-butyldeoxynojirimycin) , on the other hand, primarily targets glucosylceramide synthase . This enzyme is responsible for the first committed step in the biosynthesis of most glycosphingolipids.[3] In lysosomal storage disorders like Gaucher disease, the genetic deficiency of the enzyme glucocerebrosidase leads to the accumulation of glucosylceramide.[7][8] By inhibiting its synthesis, Miglustat provides a substrate reduction therapy, alleviating the pathological accumulation.[2][3]
Miglitol (N-hydroxyethyldeoxynojirimycin) is an intestinal α-glucosidase inhibitor . It acts locally in the gut to delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia in patients with type 2 diabetes.[9]
Antiviral Efficacy: A Comparative Look
The antiviral potential of iminosugars is a rapidly evolving area of research. N-alkylated deoxynojirimycin derivatives, particularly those with longer alkyl chains like N-nonyldeoxynojirimycin (NN-DNJ), have demonstrated superior antiviral activity compared to their shorter-chain counterparts like N-butyldeoxynojirimycin (NB-DNJ or Miglustat).
A study on Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus, revealed that NN-DNJ was significantly more potent than NB-DNJ, with IC50 values of 2.5 µM and 115 µM, respectively.[10] This highlights the critical role of the alkyl chain length in determining antiviral efficacy. Longer chains are believed to enhance the interaction with the enzyme's active site and potentially introduce additional mechanisms of action beyond simple glucosidase inhibition.[5]
While Miglustat does exhibit some antiviral activity, its primary clinical utility lies in its role as a substrate reduction agent.[11] The development of derivatives like N-9-Methoxynonyldeoxynojirimycin aims to optimize the antiviral properties of the deoxynojirimycin scaffold.
Therapeutic Applications in Gaucher Disease
Gaucher disease, a lysosomal storage disorder, is characterized by the accumulation of glucosylceramide in macrophages.[7][8] Miglustat is an approved oral therapy for type 1 Gaucher disease, acting via substrate reduction.[2] Clinical trials have demonstrated its efficacy in reducing liver and spleen volume and improving hematological parameters.[2]
While N-9-Methoxynonyldeoxynojirimycin is not clinically indicated for Gaucher disease, its potent inhibition of glucosidases could, in theory, have unintended consequences on the processing of glucocerebrosidase, the enzyme deficient in Gaucher disease. However, the primary focus for N-alkylated DNJ derivatives with longer chains remains in the realm of antiviral and potentially anticancer applications due to their distinct inhibitory profile.
Experimental Protocols
α-Glucosidase Inhibition Assay
This assay is fundamental to determining the inhibitory potential of iminosugars against α-glucosidases.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase (from Saccharomyces cerevisiae) and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).[12]
-
Incubation: The test compound (e.g., N-9-Methoxynonyldeoxynojirimycin) at various concentrations is pre-incubated with the α-glucosidase solution for a short period (e.g., 5 minutes) at 37°C.[13]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG solution to the enzyme-inhibitor mixture.[13]
-
Reaction Termination and Measurement: After a defined incubation period (e.g., 30 minutes) at 37°C, the reaction is stopped by adding a solution of sodium carbonate.[14] The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a microplate reader.[12][13]
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of a control (enzyme without inhibitor). The IC50 value is then determined from a dose-response curve.[15]
Glucosylceramide Synthase Inhibition Assay
This assay is crucial for evaluating compounds like Miglustat for the treatment of Gaucher disease.
-
Cell Culture and Treatment: A suitable cell line is cultured and then treated with the iminosugar inhibitor for a specified duration.
-
Substrate Addition: A fluorescently labeled ceramide analog, such as NBD-C6-ceramide, is added to the culture medium.[16]
-
Lipid Extraction: After incubation, the cells are harvested, and the lipids are extracted.
-
Chromatographic Separation: The extracted lipids are separated using high-performance liquid chromatography (HPLC).[17]
-
Detection and Quantification: The fluorescently labeled glucosylceramide and the unreacted ceramide are detected and quantified using a fluorescence detector.[17]
-
Calculation: The activity of glucosylceramide synthase is determined by the amount of fluorescent glucosylceramide produced. The inhibitory effect of the compound is calculated by comparing the enzyme activity in treated versus untreated cells.
Conclusion
N-9-Methoxynonyldeoxynojirimycin and other long-chain N-alkylated deoxynojirimycin derivatives represent a promising class of potent antiviral agents, primarily through the inhibition of ER α-glucosidases. Their mechanism of action and therapeutic targets are distinct from the clinically approved iminosugars Miglustat and Miglitol. While Miglustat's strength lies in substrate reduction for lysosomal storage diseases and Miglitol's in managing type 2 diabetes through localized enzyme inhibition, the future of N-9-Methoxynonyldeoxynojirimycin and its analogs appears to be in the development of broad-spectrum antiviral therapies. Further research and clinical trials are necessary to fully elucidate their therapeutic potential and safety profiles.
References
- 1. reactivi.ro [reactivi.ro]
- 2. Novel oral treatment of Gaucher's disease with N-butyldeoxynojirimycin (OGT 918) to decrease substrate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the Mechanism of Antiviral Action of Iminosugar Derivatives against Bovine Viral Diarrhea Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gaucher disease - more than just a rare lipid storage disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mountsinai.org [mountsinai.org]
- 9. An overview of therapeutic potential of N-alkylated 1-deoxynojirimycin congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imino sugars inhibit the formation and secretion of bovine viral diarrhea virus, a pestivirus model of hepatitis C virus: Implications for the development of broad spectrum anti-hepatitis virus agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of Protein Glycosylation Are Active against the Coronavirus Severe Acute Respiratory Syndrome Coronavirus SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3.6. α-Glucosidase Inhibitory Assay [bio-protocol.org]
- 14. In vitro α-glucosidase inhibitory assay [protocols.io]
- 15. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 16. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-9-Methoxynonyldeoxynojirimycin and Ribavirin in the Management of Viral Infections
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antiviral efficacy of N-9-Methoxynonyldeoxynojirimycin (MON-DNJ) and ribavirin. The following sections present quantitative data from in vitro studies, comprehensive experimental methodologies for common antiviral assays, and visualizations of the distinct mechanisms of action for each compound.
Quantitative Antiviral Efficacy
The following tables summarize the in vitro antiviral activity of MON-DNJ and ribavirin against various enveloped viruses. It is important to note that direct head-to-head comparative studies are limited, and the presented data is collated from independent research under different experimental conditions. Variations in cell lines, virus strains, and assay methodologies can significantly influence the outcomes.
Table 1: In Vitro Efficacy of N-9-Methoxynonyldeoxynojirimycin (MON-DNJ)
| Virus | Cell Line | Assay Type | EC50 (µM) | Cytotoxicity (CC50 in µM) | Reference(s) |
| Dengue Virus (DENV-2) | Monocyte-Derived Macrophages (MDMΦ) | Plaque Assay | 1.2 - 10.6 | >100 (in MDMΦ) | |
| Dengue Virus (DENV-2) | Vero Cells | Plaque Assay | 21.71 | >500 | |
| Ebola Virus (EBOV) | Vero Cells | Plaque Yield Reduction | 29.97 | Not Reported | |
| Marburg Virus (MARV) | Vero Cells | Plaque Yield Reduction | 47.72 | Not Reported | |
| Influenza A (H1N1) | Madin-Darby Canine Kidney (MDCK) | TCID50 Yield Assay | >250 | >500 |
Table 2: In Vitro Efficacy of Ribavirin
| Virus | Cell Line | Assay Type | EC50 (µM) | Cytotoxicity (CC50 in µM) | Reference(s) |
| Influenza A (H1N1, H3N2, H5N1) | MDCK | Not Specified | 0.6 - 5.5 µg/mL | 560 µg/mL | [1] |
| Influenza B | MDCK | Not Specified | 0.6 - 5.5 µg/mL | 560 µg/mL | [1] |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | Real-time RT-PCR | 3.69 - 8.72 µg/mL | >31.3 µg/mL | [2] |
Experimental Protocols
The following are detailed methodologies for common in vitro assays used to determine the antiviral efficacy of compounds like MON-DNJ and ribavirin.
Plaque Reduction Assay
This assay is a standard method to quantify the amount of infectious virus in a sample and to determine the concentration of an antiviral compound that inhibits the formation of plaques by 50% (EC50).
a. Cell Seeding:
-
Appropriate host cells (e.g., Madin-Darby Canine Kidney (MDCK) for influenza virus, or Vero cells for Dengue virus) are seeded in 6-well or 12-well plates.
-
The cells are grown to form a confluent monolayer (90-100% coverage), which typically takes 24-48 hours. For MDCK cells, a seeding density of approximately 1.2 x 10^6 cells per well in a 6-well plate is common[3].
b. Virus Dilution and Infection:
-
A stock of the virus is serially diluted (typically 10-fold dilutions) in a serum-free medium.
-
The cell monolayers are washed with phosphate-buffered saline (PBS) and then infected with a specific volume of the virus dilutions (e.g., 100-200 µL per well)[4].
-
The plates are incubated for 1 hour at 37°C to allow for viral adsorption, with gentle rocking every 15 minutes to ensure even distribution of the virus[3].
c. Antiviral Compound Treatment and Overlay:
-
After the adsorption period, the virus inoculum is removed.
-
An overlay medium containing the antiviral compound at various concentrations is added to the wells. The overlay is typically a semi-solid medium, such as agarose or Avicel, mixed with cell culture medium[5]. This restricts the spread of the virus to adjacent cells, leading to the formation of localized lesions (plaques).
-
A control group of wells is treated with the overlay medium without the antiviral compound.
d. Incubation and Plaque Visualization:
-
The plates are incubated for 2-3 days at 37°C in a CO2 incubator to allow for plaque development[6].
-
After incubation, the cells are fixed with a solution like 10% formalin[4].
-
The overlay is removed, and the cell monolayer is stained with a dye such as crystal violet or Coomassie brilliant blue. The stain colors the living cells, leaving the areas of dead or lysed cells (plaques) as clear zones[6].
e. Quantification:
-
The plaques in each well are counted.
-
The EC50 value is calculated as the concentration of the antiviral compound that reduces the number of plaques by 50% compared to the untreated control.
Virus Yield Reduction Assay
This assay measures the ability of an antiviral compound to inhibit the production of new infectious virus particles.
a. Cell Seeding and Infection:
-
Cells are seeded in multi-well plates and grown to confluency as described for the plaque reduction assay.
-
The cell monolayers are infected with the virus at a specific multiplicity of infection (MOI), which is the ratio of infectious virus particles to the number of cells[7].
b. Antiviral Treatment:
-
Following viral adsorption, the inoculum is removed, and the cells are washed.
-
A culture medium containing different concentrations of the antiviral compound is added to the wells.
c. Incubation and Supernatant Collection:
-
The plates are incubated for a period that allows for one or more cycles of viral replication (e.g., 24-72 hours).
-
At the end of the incubation period, the cell culture supernatant, which contains the newly produced virus particles, is collected from each well.
d. Quantification of Viral Yield:
-
The amount of infectious virus in the collected supernatant is quantified using a secondary assay, which can be a plaque assay (as described above) or a 50% Tissue Culture Infectious Dose (TCID50) assay.
-
For a TCID50 assay, serial dilutions of the supernatant are used to infect fresh cell monolayers in a 96-well plate. The endpoint is the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the infected wells.
-
Alternatively, the viral RNA in the supernatant can be quantified using quantitative real-time polymerase chain reaction (qRT-PCR)[7].
e. Data Analysis:
-
The reduction in viral yield in the presence of the antiviral compound is calculated relative to the untreated control.
-
The EC50 value is determined as the concentration of the compound that reduces the viral yield by 50%.
Mechanisms of Action: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the distinct mechanisms of action of MON-DNJ and ribavirin, as well as a typical experimental workflow for evaluating antiviral efficacy.
Caption: MON-DNJ inhibits ER alpha-glucosidases, leading to misfolded viral glycoproteins and their degradation.
Caption: Ribavirin exerts its antiviral effect through multiple mechanisms, including GTP depletion and viral mutagenesis.
Caption: A generalized workflow for determining the in vitro efficacy of antiviral compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives [mdpi.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Influenza virus plaque assay [protocols.io]
- 5. m.youtube.com [m.youtube.com]
- 6. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. 4.29. DENV2 Yield Reduction Assay [bio-protocol.org]
N-9-Methoxynonyldeoxynojirimycin: A Comparative Analysis of its Selectivity Index in Antiviral Research
For Immediate Release
[City, State] – A comprehensive analysis of N-9-Methoxynonyldeoxynojirimycin (UV-4B), a promising host-targeted antiviral agent, reveals a favorable selectivity index against Dengue virus (DENV), underscoring its potential as a therapeutic candidate. This guide provides a detailed comparison of UV-4B's performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of novel antiviral compounds.
N-9-Methoxynonyldeoxynojirimycin is an iminosugar that functions by inhibiting the host's endoplasmic reticulum (ER) α-glucosidases I and II.[1][2][3][4][5][6] This targeted inhibition disrupts the proper folding of viral glycoproteins, a critical step for the assembly and secretion of many enveloped viruses.[2][3][5][6]
Benchmarking the Selectivity Index
The selectivity index (SI) is a critical parameter in drug development, representing the ratio of a compound's cytotoxicity to its antiviral activity. A higher SI value indicates a more favorable therapeutic window, signifying that the compound is more effective at inhibiting the virus at concentrations that are not toxic to host cells. The SI is calculated using the following formula:
SI = CC50 / EC50
Where:
-
CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability.
-
EC50 (50% Effective Concentration): The concentration of the drug that inhibits 50% of the viral replication.
The following table summarizes the antiviral activity and cytotoxicity of N-9-Methoxynonyldeoxynojirimycin (UV-4B) against Dengue virus (DENV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) in various human cell lines.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| N-9-Methoxynonyldeoxynojirimycin (UV-4B) | DENV-2 | HUH-7 (Human Liver) | 23.75 | >500 | >21.05 | [1][7] |
| N-9-Methoxynonyldeoxynojirimycin (UV-4B) | DENV-2 | SK-N-MC (Human Neuron) | 49.44 | >500 | >10.11 | [1][7] |
| N-9-Methoxynonyldeoxynojirimycin (UV-4B) | DENV-2 | HFF-1 (Human Skin) | 37.38 | >500 | >13.38 | [1][7] |
| N-9-Methoxynonyldeoxynojirimycin (UV-4B) | SARS-CoV-2 (Wild Type) | ACE2-A549 (Human Lung) | 2.694 | >500 | >185.59 | [7] |
| N-9-Methoxynonyldeoxynojirimycin (UV-4B) | SARS-CoV-2 (Wild Type) | Caco-2 (Human Colon) | 2.489 | >500 | >200.88 | [7] |
| N-9-Methoxynonyldeoxynojirimycin (UV-4B) | SARS-CoV-2 (Beta Variant) | ACE2-A549 (Human Lung) | 4.369 | >500 | >114.44 | [7] |
| N-9-Methoxynonyldeoxynojirimycin (UV-4B) | SARS-CoV-2 (Beta Variant) | Caco-2 (Human Colon) | 6.816 | >500 | >73.36 | [7] |
Experimental Protocols
Determination of 50% Effective Concentration (EC50)
The antiviral activity of N-9-Methoxynonyldeoxynojirimycin (UV-4B) was assessed in various human cell lines, including HUH-7 (liver), SK-N-MC (neuronal), HFF-1 (skin), ACE2-A549 (lung), and Caco-2 (colon).[1][8][9]
-
Cell Seeding: Cells were seeded in 96-well plates at a predetermined density to ensure a confluent monolayer at the time of infection.
-
Viral Infection: Cells were infected with the respective virus (Dengue virus or SARS-CoV-2) at a specific multiplicity of infection (MOI).
-
Compound Treatment: Immediately following infection, cells were treated with serial dilutions of UV-4B.
-
Incubation: The plates were incubated at 37°C in a 5% CO2 environment for a duration appropriate for the virus replication cycle.
-
Quantification of Viral Replication: The extent of viral replication was quantified using methods such as plaque assays, which determine the number of infectious virus particles, or by measuring viral RNA levels using quantitative reverse transcription PCR (qRT-PCR).
-
Data Analysis: The EC50 value was calculated by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Determination of 50% Cytotoxic Concentration (CC50)
The cytotoxicity of N-9-Methoxynonyldeoxynojirimycin (UV-4B) was evaluated in parallel with the antiviral assays.
-
Cell Seeding: Cells were seeded in 96-well plates at the same density as for the antiviral assay.
-
Compound Treatment: Cells were treated with the same serial dilutions of UV-4B as used in the EC50 determination.
-
Incubation: The plates were incubated for the same duration as the antiviral assay.
-
Cell Viability Assay: Cell viability was assessed using a colorimetric assay, such as the MTT or MTS assay, which measures the metabolic activity of viable cells.
-
Data Analysis: The CC50 value was determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve. A study on differentiated normal human bronchial epithelial cells determined the CC50 of UV-4B to be greater than 500 µM.[7]
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the role of N-9-Methoxynonyldeoxynojirimycin, the following diagrams illustrate its mechanism of action and the experimental workflow for determining its selectivity index.
Caption: Mechanism of N-9-Methoxynonyldeoxynojirimycin Action
Caption: Selectivity Index Determination Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Randomized single oral dose phase 1 study of safety, tolerability, and pharmacokinetics of Iminosugar UV-4 Hydrochloride (UV-4B) in healthy subjects | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Randomized single oral dose phase 1 study of safety, tolerability, and pharmacokinetics of Iminosugar UV-4 Hydrochloride (UV-4B) in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Iminosugar UV-4 is a Broad Inhibitor of Influenza A and B Viruses ex Vivo and in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. article.imrpress.com [article.imrpress.com]
- 9. Antiviral Evaluation of UV-4B and Interferon-Alpha Combination Regimens against Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Showdown: A Comparative Analysis of N-9-Methoxynonyldeoxynojirimycin and Balapiravir
An objective guide for researchers and drug development professionals on the in vivo performance, experimental protocols, and mechanisms of action of two distinct antiviral candidates against flaviviruses.
This guide provides a comparative overview of N-9-Methoxynonyldeoxynojirimycin, an iminosugar-based host-targeting agent, and balapiravir, a direct-acting antiviral nucleotide analog. While no head-to-head in vivo studies exist, this document synthesizes available data from independent research to offer a comprehensive assessment of their potential.
At a Glance: Comparative Drug Performance
The following tables summarize the available quantitative data for N-9-Methoxynonyldeoxynojirimycin (NN-DNJ) and balapiravir. It is critical to note that the data for each compound were generated in different models and clinical settings, precluding direct statistical comparison.
Table 1: In Vivo Efficacy Data
| Parameter | N-9-Methoxynonyldeoxynojirimycin (NN-DNJ) | Balapiravir |
| Study Model | Lethal challenge mouse model (Japanese Encephalitis Virus)[1] | Randomized, placebo-controlled trial in adult humans (Dengue Virus)[2][3][4] |
| Dosage | 50 mg/kg/day (oral)[1] | 1500 mg or 3000 mg (oral, twice daily for 5 days)[2][3][4] |
| Primary Efficacy Endpoint | Survival Rate | Change in Viral Load & Fever Clearance Time[2][3][4] |
| Results | 40% survival rate in treated mice vs. 0% in placebo group[1] | No measurable alteration in viremia or NS1 antigenemia kinetics; did not reduce fever clearance time compared to placebo[2][3][4] |
Table 2: Safety and Pharmacokinetic Profile
| Parameter | N-9-Methoxynonyldeoxynojirimycin (NN-DNJ) | Balapiravir |
| Safety Profile | Data from specific in vivo antiviral study not detailed; however, iminosugars as a class can have GI side effects. | Well-tolerated; clinical and laboratory adverse event profile was similar to placebo.[2][3][4][5] |
| Active Form | N-9-Methoxynonyldeoxynojirimycin | R1479 (a 4'-azidocytidine nucleoside analog)[2][3][5] |
| Pharmacokinetics (Human Data) | Not available | Prodrug design to deliver R1479. At 3000 mg dose, 95% of patients achieved a plasma Cmax of R1479 >6 µM, a concentration inhibitory to DENV in vitro.[2] |
Mechanism of Action: A Tale of Two Strategies
The two compounds employ fundamentally different approaches to inhibit viral replication. NN-DNJ is a host-targeting agent that interferes with viral protein processing, while balapiravir is a direct-acting antiviral that targets the viral replication machinery.
N-9-Methoxynonyldeoxynojirimycin: Inhibiting Glycoprotein Folding
NN-DNJ is an iminosugar that acts as an inhibitor of host α-glucosidases I and II in the endoplasmic reticulum (ER).[1][6] These enzymes are crucial for the proper folding of viral envelope glycoproteins (such as E and prM in flaviviruses). By preventing the trimming of glucose residues from N-linked glycans, NN-DNJ disrupts the interaction between viral glycoproteins and ER chaperones like calnexin, leading to misfolded proteins, reduced secretion of viral particles, and decreased infectivity.[1]
References
- 1. Antiviral Effects of an Iminosugar Derivative on Flavivirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. AG129 Mice to Help Dengue Virus-Related Research_GemPharmatech [en.gempharmatech.com]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Novel Imino Sugar Derivatives Demonstrate Potent Antiviral Activity against Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling N-9-Methoxynonyldeoxynojirimycin
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of N-9-Methoxynonyldeoxynojirimycin.
This document provides crucial safety and logistical information for the handling of N-9-Methoxynonyldeoxynojirimycin. The following procedures are based on general laboratory safety principles for handling research-grade chemical compounds where a specific Safety Data Sheet (SDS) is not available. A thorough risk assessment should be conducted by qualified personnel before initiating any work with this compound.
Chemical and Physical Properties
A summary of the known physical and chemical properties for N-9-Methoxynonyldeoxynojirimycin and its hydrochloride salt is provided below. This information is essential for understanding the compound's characteristics for safe handling and storage.
| Property | N-9-Methoxynonyldeoxynojirimycin | N-9-Methoxynonyldeoxynojirimycin hydrochloride |
| Molecular Formula | C₁₆H₃₃NO₅[1] | C₁₆H₃₄ClNO₅[2] |
| Molecular Weight | 319.44 g/mol [1] | 355.9 g/mol [2] |
| CAS Number | 615253-61-7[1] | 1333144-07-2[2] |
| IUPAC Name | (2R,3R,4R,5S)-2-(hydroxymethyl)-1-(9-methoxynonyl)piperidine-3,4,5-triol[1] | (2R,3R,4R,5S)-2-(hydroxymethyl)-1-(9-methoxynonyl)piperidine-3,4,5-triol;hydrochloride[2] |
| Synonyms | SP187, UV-4 iminosugar, MON-DNJ[1] | SP-187 hydrochloride, UV-4B[2] |
Personal Protective Equipment (PPE)
Due to the absence of specific toxicological data, a cautious approach is recommended. The following PPE should be considered the minimum requirement when handling N-9-Methoxynonyldeoxynojirimycin.
| PPE Type | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield where splashing is possible. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Glove integrity should be checked before and during use. |
| Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or where significant exposure is possible, a chemical-resistant suit may be necessary. |
| Respiratory Protection | For handling powders or creating aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. Work should be conducted in a well-ventilated area or a fume hood. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe handling of N-9-Methoxynonyldeoxynojirimycin from receipt to disposal.
-
Preparation and Engineering Controls :
-
Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Handling the Compound :
-
Wear the appropriate PPE as detailed in the table above.
-
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid generating dust.
-
For dissolution, add the solvent to the compound slowly to avoid splashing.
-
-
In Case of a Spill :
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the absorbed material into a sealed container for proper disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For larger spills, evacuate the area and follow emergency procedures.
-
Disposal Plan
All waste containing N-9-Methoxynonyldeoxynojirimycin must be treated as hazardous chemical waste.
-
Waste Segregation :
-
Collect all solid waste (e.g., contaminated gloves, weigh paper) and liquid waste in separate, clearly labeled, and sealed containers.
-
-
Container Labeling :
-
Label waste containers with "Hazardous Waste" and the full chemical name: "N-9-Methoxynonyldeoxynojirimycin".
-
-
Disposal Procedure :
-
Dispose of the hazardous waste through your institution's designated hazardous waste management program.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Workflow for Handling N-9-Methoxynonyldeoxynojirimycin
Caption: Workflow for the safe handling and disposal of N-9-Methoxynonyldeoxynojirimycin.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
